molecular formula C14H26ClN3O9 B101748 Kasugamycin hydrochloride CAS No. 19408-46-9

Kasugamycin hydrochloride

Cat. No.: B101748
CAS No.: 19408-46-9
M. Wt: 415.82 g/mol
InChI Key: ZDRBJJNXJOSCLR-YZKQBBCCSA-N
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Description

Kasugamycin is an aminoglycosidic antibiotic isolated from S. kasugaensis. It blocks the initiation of translation, preventing initiation complex formation on 30S ribosomes in bacteria.>Kasugamycin HCl is a broad spectrum antifungal used against yeast and pathogenic fungi such as M. grisea. Kasugamycin is freely soluble in aqueous solution.

Properties

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRBJJNXJOSCLR-YZKQBBCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H26ClN3O9
Source PubChem
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Related CAS

6980-18-3 (Parent)
Record name Kasugamycin hydrochloride
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DSSTOX Substance ID

DTXSID2040739
Record name Kasugamycin hydrochloride
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Molecular Weight

415.82 g/mol
Source PubChem
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Vapor Pressure

<1.3X10-4 mm Hg at 25 °C
Record name KASUGAMYCIN
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CAS No.

19408-46-9, 6980-18-3
Record name Kasugamycin hydrochloride
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Record name Kasugamycin hydrochloride
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Record name D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-, hydrochloride (1:1)
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Record name D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]
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Record name KASUGAMYCIN HYDROCHLORIDE
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Melting Point

203 °C (dec)
Record name KASUGAMYCIN
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Foundational & Exploratory

An In-depth Technical Guide to Streptomyces kasugaensis Fermentation for Kasugamycin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fermentation of Streptomyces kasugaensis for the production of the aminoglycoside antibiotic, kasugamycin. This document details the biosynthetic pathways, optimal fermentation parameters, experimental protocols for production and purification, and the regulatory mechanisms governing kasugamycin biosynthesis.

Introduction to Kasugamycin

Kasugamycin is an aminoglycoside antibiotic produced by the bacterium Streptomyces kasugaensis. It is primarily used in agriculture as a fungicide to control rice blast disease caused by Pyricularia oryzae. Its mode of action involves the inhibition of protein biosynthesis in fungi. Understanding and optimizing the fermentation process of S. kasugaensis is crucial for improving the yield and cost-effectiveness of kasugamycin production.

Kasugamycin Biosynthesis Pathway

The biosynthesis of kasugamycin is a complex process involving a series of enzymatic reactions encoded by the kas gene cluster. The pathway begins with precursors such as myo-inositol and UDP-N-acetylglucosamine.

Kasugamycin Biosynthesis Pathway Precursors Myo-inositol + UDP-N-acetylglucosamine Intermediates Series of Biosynthetic Intermediates Precursors->Intermediates Kas enzymes Kasugamycin Kasugamycin Intermediates->Kasugamycin Kas enzymes kasGenes kas Gene Cluster (kasA, kasB, kasC, etc.) kasGenes->Precursors kasGenes->Intermediates

Caption: Proposed biosynthetic pathway of kasugamycin from precursors.

Fermentation of Streptomyces kasugaensis

The production of kasugamycin is typically carried out through submerged aerobic fermentation of S. kasugaensis. The yield of kasugamycin is highly dependent on the composition of the fermentation medium and various physical parameters.

Fermentation Medium Composition

Several media formulations have been developed to optimize kasugamycin production. The following tables summarize some of the key components and their concentration ranges found in the literature.

ComponentConcentration Range (%)PurposeReference(s)
Soybean Meal Powder5.0 - 8.0Nitrogen Source[1]
Maltose2.0 - 2.5Carbon Source[1]
Dry Corn Steep Liquor Powder0.5 - 1.0Nitrogen/Growth Factor[1]
Fish Oil3.5 - 4.0Carbon/Antifoam[1]
NaCl0.3 - 0.5Osmotic Balance[1]
KH₂PO₄0.03 - 0.05Phosphate Source[1]
Inositol0.01 - 0.05Precursor[1]
Fermentation Parameters

Optimal physical parameters are critical for maximizing kasugamycin yield.

ParameterOptimal RangeReference(s)
Temperature28 - 30 °C[1]
pH6.8 - 7.2[1]
Inoculation Amount10 - 15% (v/v)[1]
Fermentation Time168 - 170 h[1]
Agitation Speed180 rpm
Ventilation Rate1:1 (vvm)

Experimental Protocols

Inoculum Preparation and Fermentation

A standardized protocol for the fermentation of S. kasugaensis is outlined below.

Fermentation Workflow start Streptomyces kasugaensis Spore Stock seed_culture Seed Culture (28-30°C, 2-3 days) start->seed_culture Inoculate main_fermentation Main Fermentation (168-170h, controlled conditions) seed_culture->main_fermentation Inoculate (10-15% v/v) harvest Harvest Fermentation Broth main_fermentation->harvest

Caption: General workflow for S. kasugaensis fermentation.

Protocol:

  • Seed Culture: Inoculate a suitable seed medium with spores or a mycelial suspension of S. kasugaensis. Incubate at 28-30°C for 2-3 days with agitation.

  • Main Fermentation: Transfer the seed culture (10-15% v/v) to the production medium. Maintain the fermentation at 28-30°C with a ventilation rate of 1:1 (vvm) and a stirring speed of 180 rpm for 168-170 hours. Monitor and maintain the pH between 6.8 and 7.2.[1]

  • Harvesting: After the fermentation period, harvest the broth for downstream processing.

Downstream Processing and Purification of Kasugamycin

The recovery and purification of kasugamycin from the fermentation broth is a multi-step process.

Protocol:

  • Removal of Mycelia: Filter the fermentation broth to remove the S. kasugaensis mycelia.

  • Acidification and Clarification: Adjust the pH of the filtrate to approximately 2.0-3.0 with 2M HCl. Heat the acidified broth to 80-85°C for 15-20 minutes to precipitate proteins and other impurities. Centrifuge the mixture to obtain a clear supernatant.

  • Ion-Exchange Chromatography:

    • Pass the clarified supernatant through a strong acid cation exchange resin column (e.g., Amberlite IR-120).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound kasugamycin with a suitable buffer, such as dilute ammonium hydroxide or a salt gradient.

  • Concentration and Crystallization: Concentrate the kasugamycin-containing fractions under vacuum. Induce crystallization by adding a suitable anti-solvent like ethanol.

  • Drying: Collect the kasugamycin crystals by filtration and dry them under vacuum.

Regulatory Network of Kasugamycin Biosynthesis

The production of kasugamycin is tightly regulated at the transcriptional level. Several regulatory genes within and outside the kas cluster have been identified to control the expression of the biosynthetic genes.

Kasugamycin Regulatory Pathway KasT KasT (Positive Regulator) kasGenes kas Biosynthetic Genes KasT->kasGenes Activates KasWX KasW/KasX (Two-Component System, Negative Regulator) KasWX->kasGenes Represses Kasugamycin Kasugamycin kasGenes->Kasugamycin EnvironmentalSignals Environmental Signals (e.g., nutrient limitation, pH) EnvironmentalSignals->KasWX

Caption: Simplified regulatory network of kasugamycin biosynthesis.

  • kasT : This gene encodes a pathway-specific activator protein. Overexpression of kasT has been shown to significantly increase kasugamycin production.[2] Deletion of kasT abolishes production.[2]

  • kasW/kasX : These genes encode a two-component regulatory system that acts as a negative regulator of kasugamycin biosynthesis.[2] Deletion of kasW and/or kasX leads to an increase in kasugamycin yield.[2]

Optimization Strategies for Enhanced Production

Several strategies can be employed to enhance the yield of kasugamycin during fermentation.

Genetic Engineering
  • Overexpression of Positive Regulators: As mentioned, overexpressing the kasT gene can significantly boost production.[2]

  • Deletion of Negative Regulators: Knocking out the kasW and kasX genes can relieve the repression of the biosynthetic pathway, leading to higher yields.[2] In a high-yielding strain of S. microaureus, deletion of the kasW/X system resulted in a 58% increase in kasugamycin yield, from 6 g/L to 9.5 g/L.[2][3]

Process Optimization
  • pH Shock: Applying a temporary pH shock (e.g., shifting the pH to an acidic range for a period before returning to the optimal pH) has been shown to enhance kasugamycin production.

  • Fed-batch Fermentation: A fed-batch strategy, where key nutrients are supplied during the fermentation process, can help to maintain optimal conditions for a longer duration and improve the final product concentration.

Quantitative Data on Kasugamycin Production

The following table summarizes reported kasugamycin yields under different conditions. It is important to note that direct comparison can be challenging due to variations in strains, media, and fermentation conditions across different studies.

Strain/ConditionKey Optimization StrategyKasugamycin YieldReference(s)
S. microaureus XM301 (high-yielding)Wild Type6.0 g/L[2][3]
S. microaureus XM301 ΔkasW/XDeletion of negative regulators9.5 g/L[2][3]
S. kasugaensis BCRC12349Overexpression of kasT186% increase over wild type[2]
S. kasugaensis BCRC12349 ΔkasVDeletion of a regulatory gene194% increase over wild type[2]
Streptomyces aureofaciensOptimized medium with 0.03% inositol15,010 µg/mL[1]
S. kasugaensis (Response Surface Methodology)Optimized soybean powder (7.6%), liquid volume, and inoculum3,670 µg/mL (56.17% increase)[4]

Conclusion

The production of kasugamycin through the fermentation of Streptomyces kasugaensis is a well-established process that can be significantly enhanced through a deep understanding of the underlying biochemistry and genetics. By optimizing fermentation media and conditions, and by employing genetic engineering strategies to manipulate the regulatory network, it is possible to achieve substantial improvements in kasugamycin yield. This guide provides a foundational framework for researchers and professionals working on the development and optimization of kasugamycin production.

References

Chemical structure and properties of kasugamycin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin hydrochloride, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its analysis and activity assessment are provided, alongside visualizations of its molecular structure and inhibitory pathway, to support further research and drug development efforts.

Chemical Structure and Identification

This compound is the hydrochloride salt of kasugamycin, an aminoglycoside that consists of a D-chiro-inositol derivative linked to a kasugamine moiety, which is a 2,3,4,6-tetradeoxy-D-arabino-hexopyranose with an unusual C-terminal amidine group.

IUPAC Name: 2-amino-2-{[(2R,3S,5S,6R)-5-amino-2-methyl-6-{[(1S,2S,3R,4S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}oxan-3-yl]amino}acetic acid;hydrochloride[1][2]

CAS Number: 19408-46-9[3][4]

Molecular Formula: C14H25N3O9 · HCl[3]

Molecular Weight: 415.82 g/mol [3]

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Appearance White to off-white crystalline powder[4]
Melting Point 202-204 °C (decomposition)[2]
pKa pKa1: 3.23 (carboxyl), pKa2: 7.73, pKa3: 11.0[5]
Solubility
    WaterFreely soluble[4]
    DMSOSlightly soluble[6]
    MethanolSlightly soluble[2]
Stability Stable in weak acids, unstable in strong acids and alkaline conditions.[5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Kasugamycin exerts its antibacterial effect by inhibiting the initiation of protein synthesis in prokaryotes. It specifically targets the 30S ribosomal subunit, preventing the formation of the translation initiation complex.

The key steps in the mechanism of action are as follows:

  • Binding to the 30S Ribosomal Subunit: Kasugamycin binds within the mRNA channel of the 30S ribosomal subunit, in close proximity to the P (peptidyl) and E (exit) sites.[7]

  • Mimicking mRNA Nucleotides: The bound kasugamycin molecule mimics the codon nucleotides at the P and E sites.[8]

  • Perturbation of mRNA-tRNA Interaction: This mimicry perturbs the crucial codon-anticodon interaction between the mRNA and the initiator tRNA (fMet-tRNAfMet).

  • Inhibition of Initiation Complex Formation: Consequently, the binding of the initiator tRNA to the P-site is destabilized, which in turn prevents the proper formation of the 30S initiation complex and the subsequent assembly of the functional 70S ribosome.[1]

This targeted inhibition of the initial step of protein synthesis leads to the cessation of bacterial growth.

G cluster_0 Bacterial Cell 30S_subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_subunit->30S_IC Forms complex with mRNA & Initiator tRNA mRNA mRNA mRNA->30S_IC Initiator_tRNA Initiator tRNA (fMet-tRNA) Initiator_tRNA->30S_IC Kasugamycin Kasugamycin Kasugamycin->30S_subunit Binds to mRNA channel Kasugamycin->30S_IC Prevents formation 70S_Ribosome Functional 70S Ribosome 30S_IC->70S_Ribosome Joins with 50S subunit Inhibition Inhibition Protein_Synthesis Protein Synthesis 70S_Ribosome->Protein_Synthesis Initiates

Caption: Signaling pathway of kasugamycin's inhibitory action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a method for determining the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Aqua C18 (250 x 4.6 mm)[3]

  • Mobile Phase: Isocratic elution with a suitable buffer system (e.g., phosphate buffer)

  • Detector Wavelength: 210 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in deionized water. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration.

  • Chromatographic Analysis: Inject the standards and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of kasugamycin in the sample from the calibration curve and calculate the purity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a target microorganism.[9][10]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • This compound stock solution

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

G cluster_workflow MIC Determination Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Kasugamycin HCl Start->Prepare_Dilutions Inoculate Inoculate with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[2][11]

Materials:

  • E. coli S30 cell-free extract

  • Amino acid mixture (containing a labeled amino acid, e.g., 35S-methionine)

  • mRNA template (e.g., luciferase mRNA)

  • This compound solutions of varying concentrations

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, and mRNA template.

  • Inhibitor Addition: Add different concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each kasugamycin concentration relative to the no-drug control.

Conclusion

This compound is a well-characterized aminoglycoside antibiotic with a specific mechanism of action targeting the initiation of bacterial protein synthesis. The information and protocols provided in this technical guide serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and agricultural science, facilitating further investigation and application of this important compound.

References

Structural Basis for Kasugamycin Binding to the 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, an aminoglycoside antibiotic, is a potent inhibitor of bacterial protein synthesis, targeting the 30S ribosomal subunit. Its unique mechanism of action, which involves interfering with translation initiation, has made it a subject of extensive research. This technical guide provides an in-depth analysis of the structural basis for kasugamycin's interaction with the 30S subunit, drawing upon key crystallographic and cryo-electron microscopy studies. We present detailed molecular interactions, summarize quantitative binding data, and outline the experimental protocols used to elucidate this crucial antibiotic-ribosome interface. This information is intended to support further research and the development of novel antibacterial agents.

Introduction

The ribosome is a primary target for a multitude of antibiotics. Understanding the precise molecular interactions between these drugs and their ribosomal targets is fundamental for overcoming antibiotic resistance and designing new therapeutic agents. Kasugamycin, produced by Streptomyces kasugaensis, selectively inhibits the initiation of protein synthesis in bacteria.[1][2] Unlike many other aminoglycosides that cause miscoding, kasugamycin's primary effect is to block the binding of initiator fMet-tRNA to the P-site of the 30S subunit.[1][3] This guide delves into the high-resolution structural details of the kasugamycin binding pocket on the 30S ribosomal subunit.

The Kasugamycin Binding Site on the 30S Subunit

High-resolution X-ray crystallography and cryo-electron microscopy studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit, at the interface of the peptidyl (P) and exit (E) sites.[1][4][5][6] Structural data from complexes of the Escherichia coli and Thermus thermophilus ribosomes with kasugamycin show two potential binding sites, a primary and a secondary one, both located on the intersubunit face of the 30S subunit.[5][7]

The primary binding site is of higher significance and is located at the top of helix 44 (h44) of the 16S rRNA, bridging helices h24 and h28.[7][8] In this pocket, kasugamycin mimics the mRNA backbone, creating a steric hindrance that perturbs the codon-anticodon interaction essential for the binding of the initiator tRNA.[5][9]

Molecular Interactions

The binding of kasugamycin is predominantly mediated by hydrogen bonds with conserved nucleotides of the 16S rRNA. The drug does not directly interact with ribosomal proteins. The key interacting residues are universally conserved, explaining the broad-spectrum activity of kasugamycin against many bacterial species.

The kasugamycin molecule consists of a kasugamine sugar, an inositol ring, and a carboxyl group. Each of these moieties plays a role in the interaction with the ribosome:

  • Kasugamine Moiety: The kasugamine tail forms hydrogen bonds with nucleotides A792 and A794 in helix h24 of the 16S rRNA.[7] It is also within hydrogen-bonding distance of the backbone of A1499 in h44.[7]

  • Inositol Ring: The inositol ring is crucial for the interaction with G926 in h28 and G1504 in the h44-45 linker region through hydrogen bonds.[7]

  • Hexopyranosyl Ring: This ring bridges the backbone of 16S rRNA nucleotides.[7]

Recent high-resolution cryo-EM structures have also highlighted the role of water-mediated interactions in stabilizing the binding of kasugamycin to the 30S subunit.[10][11]

Resistance to Kasugamycin

Resistance to kasugamycin can arise from mutations in the 16S rRNA or from the absence of specific rRNA modifications. Mutations in the universally conserved nucleotides G926 and A794, which are central to the binding pocket, can confer high levels of resistance.[1][4] Another mechanism of resistance involves the ksgA gene, which encodes a methyltransferase that dimethylates two adenosine residues (A1518 and A1519) in the 3' terminal helix of the 16S rRNA.[12][13][14] The absence of this methylation leads to kasugamycin resistance. Interestingly, resistance mutations do not necessarily inhibit the binding of the drug to the ribosome but rather affect the subsequent steps of translation initiation.[1][4]

Quantitative Analysis of Kasugamycin Binding

The affinity of kasugamycin for the ribosome has been characterized by various biochemical methods. The following tables summarize the available quantitative data from the literature.

Table 1: Binding Affinity of Kasugamycin

Ribosomal ComponentMethodAssociation Constant (M⁻¹)Molar Ratio (Drug:Ribosome)OrganismReference
70S RibosomeEquilibrium Dialysis~6 x 10⁴1:1E. coli[15]
30S SubunitEquilibrium DialysisBindsNot specifiedE. coli[15]
50S SubunitEquilibrium DialysisSlight bindingNot specifiedE. coli[15]

Table 2: Key Interacting Residues and Structural Details

PDB IDMethodResolution (Å)Key Interacting 16S rRNA NucleotidesReference
2HHHX-ray Diffraction3.35G926, A794, A792, A1499, G1504, G1505[5][16]
4V4HX-ray DiffractionNot specified in abstractG926, A794[3]
8CEPCryo-EM2.04Not specified in abstract[10]
EMD-50476Cryo-EM2.0 - 2.9h24, h28, h44[11][17]

Experimental Protocols

The structural and biochemical understanding of kasugamycin's interaction with the ribosome has been built upon several key experimental techniques.

Ribosome Purification and Crystallization
  • Organism: Escherichia coli or Thermus thermophilus strains are commonly used.

  • Purification: Ribosomes are typically purified from cell lysates by a series of differential centrifugation steps, followed by sucrose density gradient centrifugation to separate the 70S ribosomes and the 30S and 50S subunits.

  • Crystallization: For X-ray crystallography, purified 30S subunits or 70S ribosomes are crystallized using vapor diffusion methods. Crystals are then soaked in a solution containing kasugamycin to obtain the complex.[1]

Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation: A solution of purified 30S or 70S ribosomes is mixed with kasugamycin. A small volume of this mixture is applied to an EM grid, blotted, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection and Processing: The frozen grids are imaged in a transmission electron microscope. A large number of particle images are collected and then processed using single-particle analysis software to reconstruct a high-resolution 3D map of the ribosome-kasugamycin complex.[10]

Chemical Footprinting
  • Principle: This technique is used to identify the binding site of a ligand on RNA. The accessibility of rRNA bases to chemical modification is probed in the presence and absence of the drug.

  • Methodology:

    • 30S subunits are incubated with or without kasugamycin.

    • The complexes are treated with chemical probes such as dimethyl sulfate (DMS) or kethoxal, which modify accessible nucleotides.

    • The modified sites are identified by primer extension analysis using reverse transcriptase.

    • Protection or enhancement of modification at specific bases in the presence of kasugamycin indicates their involvement in binding.[1][18]

Toeprinting Assay
  • Principle: This assay is used to monitor the formation of the translation initiation complex on an mRNA template.

  • Methodology:

    • A reaction mixture containing 30S subunits, mRNA, and initiator tRNA is assembled in the presence or absence of kasugamycin.

    • Reverse transcriptase is added, which synthesizes a cDNA copy of the mRNA template.

    • The ribosome stalled at the start codon acts as a block to the reverse transcriptase, resulting in a "toeprint" fragment of a specific length.

    • Inhibition of initiation complex formation by kasugamycin is observed as a decrease in the intensity of the toeprint band on a sequencing gel.[1]

Visualizations

Kasugamycin Binding Pocket on the 30S Subunit

Kasugamycin_Binding_Pocket cluster_30S 30S Subunit cluster_sites Functional Sites rRNA_h24 16S rRNA (helix 24) rRNA_h28 16S rRNA (helix 28) rRNA_h44 16S rRNA (helix 44) Kasugamycin Kasugamycin Kasugamycin->rRNA_h24 H-bonds with A792, A794 Kasugamycin->rRNA_h28 H-bonds with G926 Kasugamycin->rRNA_h44 H-bonds with A1499, G1504 P_site P-site Kasugamycin->P_site Steric Clash E_site E-site Kasugamycin->E_site Occupies Toeprinting_Workflow cluster_control Control (No Kasugamycin) cluster_experiment Experiment (+ Kasugamycin) A1 Assemble: 30S + mRNA + fMet-tRNA B1 Add Reverse Transcriptase A1->B1 C1 Ribosome stalls at start codon B1->C1 D1 Strong 'Toeprint' signal C1->D1 A2 Assemble: 30S + mRNA + fMet-tRNA + Kasugamycin B2 Kasugamycin inhibits initiation complex formation A2->B2 C2 Add Reverse Transcriptase B2->C2 D2 Reduced or no stalling C2->D2 E2 Weak or absent 'Toeprint' signal D2->E2

References

Kasugamycin as an Inhibitor of Translation Initiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin is an aminoglycoside antibiotic that uniquely inhibits bacterial translation at the initiation stage. Unlike many other aminoglycosides, it does not typically cause misreading of the mRNA. This technical guide provides an in-depth overview of the molecular mechanism of kasugamycin, detailing its interaction with the ribosome and its context-dependent inhibition of protein synthesis. This document summarizes key quantitative data, provides detailed experimental protocols for studying kasugamycin's activity, and presents visual representations of its mechanism and relevant experimental workflows.

Introduction

Kasugamycin, produced by Streptomyces kasugaensis, is an aminoglycoside antibiotic with a distinct mechanism of action that targets the initiation of protein synthesis in bacteria.[1] Its specificity for prokaryotic ribosomes and unique inhibitory profile make it a valuable tool for research and a potential scaffold for the development of novel antibacterial agents. This guide will explore the core aspects of kasugamycin's function, providing researchers and drug development professionals with a comprehensive resource.

Mechanism of Action

Kasugamycin exerts its inhibitory effect by binding to the 30S ribosomal subunit, a key component of the bacterial translation machinery.[1]

Binding Site on the 30S Ribosome

Structural studies have precisely located the binding site of kasugamycin within the mRNA channel of the 30S subunit.[2] It interacts with universally conserved nucleotides of the 16S rRNA, specifically G926 and A794.[2] This binding pocket is situated near the peptidyl-tRNA (P) and exit-tRNA (E) sites.

Interference with Translation Initiation

Kasugamycin's binding to the 30S subunit does not directly block the P-site. Instead, it perturbs the conformation of the mRNA-tRNA codon-anticodon interaction.[3] This indirect interference destabilizes the binding of the initiator fMet-tRNA to the start codon in the P-site, thereby preventing the formation of a stable 70S initiation complex and halting the initiation of translation.[3][4]

The following diagram illustrates the signaling pathway of kasugamycin's inhibitory action:

Kasugamycin_Mechanism cluster_ribosome 30S Ribosomal Subunit 30S 30S Subunit P_site P-site E_site E-site mRNA mRNA fMet_tRNA fMet-tRNA Kasugamycin Kasugamycin Binding Binds to 30S (near P/E sites) Kasugamycin->Binding Binding->30S Perturbation Perturbs mRNA-tRNA codon-anticodon interaction Binding->Perturbation Inhibition Inhibition of stable fMet-tRNA binding Perturbation->Inhibition Translation_Blocked Translation Initiation Blocked Inhibition->Translation_Blocked

Mechanism of Kasugamycin Inhibition
Context-Dependent Inhibition

The inhibitory activity of kasugamycin is not uniform across all mRNAs. Its efficacy is influenced by the nucleotide sequence immediately preceding the start codon. The presence of a guanine residue at the -1 position (relative to the start codon at +1) has been shown to be most conducive to inhibition by the drug.[5] This context-dependent inhibition highlights the nuanced interaction between the drug, the ribosome, and the mRNA template.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity and binding of kasugamycin.

Table 1: Binding Affinity of Kasugamycin

ParameterValueOrganism/SystemReference
Association Constant (Ka)~6 x 104 M-1E. coli 70S Ribosomes[6]

Table 2: Minimum Inhibitory Concentrations (MIC) of Kasugamycin

OrganismStrainMIC (µg/mL)Reference
Escherichia coliMG1655500[1]
Pseudomonas spp.Clinical Isolates250 (median)[7]

Note: IC50 values for in vitro translation inhibition and specific Kd values for ribosome binding are not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory properties of kasugamycin.

In Vitro Translation Assay

This assay measures the effect of kasugamycin on the synthesis of a specific protein in a cell-free system.

Materials:

  • S30 extract from E. coli

  • DNA template encoding a reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter

  • Amino acid mixture

  • ATP and GTP

  • tRNA mixture

  • Kasugamycin stock solution

  • Reaction buffer (e.g., Tris-HCl, Mg(OAc)2, NH4Cl, DTT)

Procedure:

  • Prepare a master mix containing the S30 extract, reaction buffer, amino acids, ATP, GTP, and tRNA.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of kasugamycin to the experimental tubes. Add a vehicle control to the control tube.

  • Add the DNA template to each tube to initiate the transcription-translation reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by placing the tubes on ice.

  • Quantify the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

  • Calculate the percentage of inhibition for each kasugamycin concentration relative to the vehicle control.

The following diagram outlines the workflow for the in vitro translation assay:

In_Vitro_Translation_Workflow Start Start Prepare_MM Prepare Master Mix (S30, buffer, NTPs, AAs, tRNA) Start->Prepare_MM Aliquot Aliquot Master Mix Prepare_MM->Aliquot Add_Ksg Add Kasugamycin (varying concentrations) Aliquot->Add_Ksg Add_DNA Add DNA Template Add_Ksg->Add_DNA Incubate Incubate at 37°C Add_DNA->Incubate Stop_Rxn Stop Reaction (on ice) Incubate->Stop_Rxn Quantify Quantify Reporter Protein Stop_Rxn->Quantify Analyze Analyze Data (Calculate % Inhibition) Quantify->Analyze End End Analyze->End

In Vitro Translation Assay Workflow
Ribosome Profiling

Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments. This technique can reveal the specific sites of ribosomal stalling caused by kasugamycin.

Materials:

  • Bacterial cell culture (E. coli)

  • Kasugamycin

  • Lysis buffer

  • RNase I

  • Sucrose gradient solutions

  • RNA purification kit

  • Library preparation kit for next-generation sequencing

Procedure:

  • Grow bacterial cells to mid-log phase.

  • Treat one culture with kasugamycin for a short period. Leave another culture untreated as a control.

  • Harvest cells rapidly and lyse them in the presence of a translation inhibitor (other than kasugamycin, e.g., chloramphenicol, if appropriate for the experimental design) to freeze ribosomes on the mRNA.

  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Isolate monosomes by sucrose gradient centrifugation.

  • Extract the ribosome-protected mRNA fragments (footprints).

  • Prepare a sequencing library from the footprints.

  • Sequence the library using a next-generation sequencing platform.

  • Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes.

The following diagram illustrates the experimental workflow for ribosome profiling:

Ribosome_Profiling_Workflow Start Start Cell_Culture Grow Bacterial Culture Start->Cell_Culture Treat_Ksg Treat with Kasugamycin Cell_Culture->Treat_Ksg Harvest_Lyse Harvest and Lyse Cells Treat_Ksg->Harvest_Lyse RNase_Digest RNase I Digestion Harvest_Lyse->RNase_Digest Isolate_Monosomes Isolate Monosomes (Sucrose Gradient) RNase_Digest->Isolate_Monosomes Extract_Footprints Extract Ribosome-Protected Footprints Isolate_Monosomes->Extract_Footprints Library_Prep Prepare Sequencing Library Extract_Footprints->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Align Reads and Analyze Ribosome Occupancy Sequencing->Data_Analysis End End Data_Analysis->End

Ribosome Profiling Experimental Workflow
Toeprinting Assay

A toeprinting assay can precisely map the position of the 30S initiation complex on an mRNA and assess how kasugamycin affects its formation.

Materials:

  • Purified 30S ribosomal subunits

  • mRNA transcript of interest

  • Initiator tRNA (fMet-tRNA)

  • Initiation factors (IF1, IF2, IF3)

  • Kasugamycin

  • Radiolabeled DNA primer complementary to a region downstream of the start codon

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel

Procedure:

  • Anneal the radiolabeled primer to the mRNA transcript.

  • In separate reactions, incubate the primer-annealed mRNA with 30S subunits, initiator tRNA, and initiation factors in the presence or absence of kasugamycin.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs.

  • The reverse transcriptase will extend the primer until it is blocked by the 30S initiation complex, creating a "toeprint".

  • Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the same mRNA to precisely map the position of the toeprint.

  • A decrease in the intensity of the toeprint in the presence of kasugamycin indicates inhibition of initiation complex formation.

Resistance to Kasugamycin

Resistance to kasugamycin primarily arises from mutations that affect the drug's binding site or the modification of the 16S rRNA. The most common mechanism is mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase responsible for methylating two adenosine residues (A1518 and A1519 in E. coli) near the kasugamycin binding site. Loss of this methylation reduces the affinity of the ribosome for kasugamycin. Direct mutations in the 16S rRNA at positions A794 and G926 can also confer resistance.

Conclusion

Kasugamycin is a potent inhibitor of bacterial translation initiation with a well-defined mechanism of action. Its ability to bind to the 30S ribosomal subunit and allosterically inhibit the binding of initiator tRNA makes it a valuable tool for studying the intricacies of protein synthesis. The context-dependent nature of its inhibition provides further avenues for research into the role of mRNA sequences in modulating antibiotic efficacy. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of kasugamycin and other translation inhibitors. Further exploration of kasugamycin's unique properties may pave the way for the development of new classes of antibiotics to combat bacterial infections.

References

Kasugamycin Hydrochloride (CAS 19408-46-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin hydrochloride, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth overview of its physicochemical properties, mechanism of action, biological activities, and relevant experimental methodologies. Quantitative data are presented in structured tables for ease of reference, and key molecular and experimental processes are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antimicrobial agents.

Physicochemical Properties

Kasugamycin is typically used in its more stable hydrochloride hydrate form.[1] The fundamental physicochemical characteristics of this compound (CAS: 19408-46-9) are summarized below.

PropertyValueReference(s)
CAS Number 19408-46-9[2]
Molecular Formula C₁₄H₂₅N₃O₉ · HCl[2]
Molecular Weight 415.82 g/mol [2]
Appearance Off-white powder/crystalline solid[2][3]
Melting Point 202-230 °C (decomposes)[1][4]
Solubility Freely soluble in aqueous solutions. Solubility increases with pH.[2][5]
Water (pH 5): 20.7 g/100 ml[1]
Water (pH 7): 22.8 g/100 ml[1]
Water (pH 9): 43.8 g/100 ml[1]
PBS (pH 7.2): 5 mg/ml[3]
Methanol: 0.744 g/100 ml[1]
DMSO: < 4.16 mg/mL[6]
Stability Stable at room temperature and in weak acids. Decomposes in strong acids and alkaline conditions. The hydrochloride hydrate is more stable than the free base.[1][7]
pKa pKa1 = 3.23 (carboxylic acid)pKa2 = 7.73 (cyclic primary amine)pKa3 = 11.0 (secondary amine)[1]

Mechanism of Action: Inhibition of Protein Synthesis

Kasugamycin exerts its antimicrobial effect by inhibiting protein synthesis at the initiation stage of translation.[2] It specifically targets the bacterial 30S ribosomal subunit.

The binding of Kasugamycin to the 30S subunit occurs within the mRNA channel, near the peptidyl (P) and exit (E) sites.[3][8] This binding interferes with the proper placement of the initiator fMet-tRNAfMet and perturbs the codon-anticodon interaction between the mRNA and the initiator tRNA.[2][9] This action effectively blocks the formation of the 70S initiation complex, thereby halting protein synthesis.[5][7] Unlike some other aminoglycosides, Kasugamycin does not cause misreading of the mRNA.[9]

The inhibitory action of Kasugamycin can be context-dependent, with the nucleotide preceding the start codon on the mRNA influencing the degree of inhibition.[5][7]

Kasugamycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_IC 70S Initiation Complex (Functional) 30S_subunit->70S_IC Joins with 50S Subunit Inhibition Inhibition of Initiation 30S_subunit->Inhibition 50S_subunit 50S Subunit mRNA mRNA mRNA->30S_subunit Binds fMet_tRNA fMet-tRNAfMet fMet_tRNA->30S_subunit Binds to P-site Kasugamycin Kasugamycin Kasugamycin->30S_subunit Binds to mRNA channel (P and E sites) Protein_Synthesis Protein Synthesis 70S_IC->Protein_Synthesis Proceeds Inhibition->70S_IC Prevents formation

Mechanism of Kasugamycin action on the bacterial ribosome.

Biological Activity

Kasugamycin exhibits a broad spectrum of activity against various bacteria and some fungi. It is notably used in agriculture to control rice blast disease caused by the fungus Magnaporthe oryzae (formerly Pyricularia oryzae).[10][11]

Antimicrobial Spectrum
Organism TypeGenera/SpeciesReference(s)
Gram-Negative Bacteria Pseudomonas spp., Erwinia spp., Xanthomonas spp.[10][12]
Other Bacteria Corynebacterium spp.[10]
Fungi Magnaporthe oryzae[10][11]

While early reports suggested potential against Pseudomonas aeruginosa in urinary tract infections, subsequent in vitro studies have shown that higher concentrations are often required for bactericidal effects against many clinical isolates.[1][4][10]

Effects on Eukaryotic Cells

Kasugamycin demonstrates low toxicity to mammalian cells.[10] Studies on mammalian mitochondrial protein synthesis have shown that Kasugamycin has little to no inhibitory effect, distinguishing it from some other antibiotics that can impact mitochondrial ribosomes.[13]

Resistance Mechanisms

Bacterial resistance to Kasugamycin can arise through several mechanisms, primarily involving modifications to its ribosomal target.

  • Modification of 16S rRNA: The most common mechanism is the mutation of the ksgA gene.[2][14] This gene encodes a 16S rRNA methyltransferase that dimethylates two specific adenosine residues (A1518 and A1519).[2][14] The absence of this methylation confers a low level of resistance.[2]

  • Ribosomal Mutations: High-level resistance can be acquired through mutations in the 16S rRNA itself, specifically at nucleotides A794 and G926, which are part of the Kasugamycin binding site.[9]

  • Enzymatic Modification: A novel gene, aac(2')-IIa, has been identified in some rice-pathogenic bacteria, which encodes a Kasugamycin 2'-N-acetyltransferase, an enzyme that inactivates the antibiotic.[9]

Kasugamycin_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Kasugamycin Kasugamycin Resistance Kasugamycin Resistance Kasugamycin->Resistance Overcomes ksgA_mutation ksgA Gene Mutation Reduced_methylation Reduced/Absent 16S rRNA Methylation ksgA_mutation->Reduced_methylation rRNA_mutation 16S rRNA Mutation (A794G, G926A) Altered_binding Altered Kasugamycin Binding Site rRNA_mutation->Altered_binding Enzymatic_modification Enzymatic Modification (e.g., Acetylation) Inactive_drug Inactivated Kasugamycin Enzymatic_modification->Inactive_drug Reduced_methylation->Resistance Altered_binding->Resistance Inactive_drug->Resistance

Key mechanisms of bacterial resistance to Kasugamycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Kasugamycin can be determined using standard broth microdilution or agar dilution methods.

Broth Microdilution Protocol Outline:

  • Prepare Kasugamycin Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water) to a known high concentration.

  • Serial Dilutions: Prepare two-fold serial dilutions of the Kasugamycin stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Trypticase Soy Broth).[3]

  • Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.[15]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of Kasugamycin that completely inhibits visible bacterial growth.[12]

MIC_Workflow Start Start Prepare_Stock Prepare Kasugamycin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Prepare_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_Results Read Results by Visual Inspection Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Protein Synthesis Inhibition Assay

Cell-free translation systems are employed to directly measure the inhibitory effect of Kasugamycin on protein synthesis.

Cell-Free Translation Assay Outline:

  • System Preparation: Utilize a commercial or lab-prepared cell-free transcription/translation system (e.g., from E. coli extracts).[10]

  • Reaction Mixture: Assemble the reaction mixture containing the cell extract, amino acids (including a labeled amino acid like ³⁵S-methionine), an energy source, and a template mRNA (e.g., luciferase mRNA).[10]

  • Add Inhibitor: Add varying concentrations of Kasugamycin to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) to allow for protein synthesis.

  • Quantification: Measure the amount of newly synthesized protein. This can be done by quantifying the incorporation of the labeled amino acid (e.g., via scintillation counting) or by measuring the activity of a reporter protein like luciferase.[10]

  • Analysis: Compare the protein synthesis levels in the presence of Kasugamycin to a no-inhibitor control to determine the extent of inhibition.

Toeprinting Analysis: This is a more specific assay to pinpoint the site of ribosomal stalling. A reverse transcriptase is used to synthesize cDNA from the mRNA template. The ribosome, stalled by Kasugamycin at the initiation codon, acts as a physical block, resulting in a truncated cDNA product ("toeprint") that can be analyzed by gel electrophoresis.[1][10]

X-ray Crystallography of the Ribosome-Kasugamycin Complex

Determining the high-resolution structure of Kasugamycin bound to the ribosome provides precise insights into its binding site and mechanism.

Crystallography Protocol Outline:

  • Ribosome Purification: Purify 70S ribosomes from a suitable bacterial source (e.g., E. coli or Thermus thermophilus).

  • Crystallization: Grow crystals of the 70S ribosome under specific buffer and precipitant conditions.

  • Soaking: Soak the ribosome crystals in a solution containing a high concentration of Kasugamycin to allow the drug to diffuse into the crystal and bind to the ribosomes.[7]

  • Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.

  • Structure Determination: Process the diffraction data and use molecular replacement and refinement techniques to determine the electron density map and build an atomic model of the ribosome-Kasugamycin complex.[7] The final structure reveals the precise interactions between Kasugamycin and the 16S rRNA.[7]

Conclusion

This compound remains a significant molecule in both agricultural applications and as a tool for fundamental research in protein synthesis. Its well-defined mechanism of action, targeting the initiation of translation, provides a clear basis for its antimicrobial activity. Understanding its physicochemical properties, biological spectrum, and the mechanisms by which resistance emerges is crucial for its effective use and for the development of new antibiotics that may target similar pathways. The experimental protocols outlined in this guide provide a foundation for further investigation into the properties and applications of this important aminoglycoside.

References

Physico-chemical Properties of Kasugamycin Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of kasugamycin hydrochloride, an aminoglycoside antibiotic with significant applications in agriculture and research. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Quantitative Physico-chemical Data

The following tables summarize the key quantitative properties of this compound, compiled from various technical sources.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₁₄H₂₅N₃O₉ · HCl[1][2]
Molecular Weight 415.82 g/mol (hydrochloride)[1][2]; 433.8 g/mol (hydrochloride hydrate)[3]
Appearance White to off-white crystalline powder/solid[1][4]
Melting Point 202-230 °C (with decomposition)[3]; 236-239 °C[1]
Density 0.43 g/mL (at 24.5 °C)[3]
Vapor Pressure ≤ 1.3 x 10⁻² mPa (at 25 °C)[3]

Table 2: Solubility and Partitioning Characteristics

PropertyValueConditionsReference(s)
Water Solubility Freely soluble[1]Aqueous solution[1]
20.7 g/100 mLpH 5[3]
22.8 g/100 mLpH 7[3]
43.8 g/100 mLpH 9[3]
125 g/L25 °C[5]
≥41.6 mg/mLH₂O with gentle warming[6]
5 mg/mLPBS (pH 7.2)[2]
Solvent Solubility Methanol: 0.744 g/100 mL[3]
DMSO: < 4.16 mg/mL[7]
Hexane, Acetonitrile, Methylene Chloride: ≤ 1 x 10⁻⁵ g/100 mL[3]
Log Kow (Octanol-Water Partition Coefficient) ≤ 1.96at 23 °C and pH 5[3]

Table 3: Acidity, pH, and Stability

PropertyValueConditionsReference(s)
pKa pKa₁ = 3.23 (carboxylic acid)[3][5][3][5]
pKa₂ = 7.73 (cyclic primary amine)[3][5][3][5]
pKa₃ = 11.0 (secondary amine)[3][5][3][5]
pH 4.351% wt/vol solution at 24.5 °C[3]
Stability Stable as hydrochloride hydrate; no deterioration after 10 days at 50 °C[3].Solid state[3]
Tolerates weak acids; decomposes slowly at pH 7 and faster in alkaline solutions at ambient temperature[3].In solution[3]
Stable for at least 4 years when stored at -20°C[2].Long-term storage[2]
Hygroscopicity Exhibits hygroscopic properties, requiring storage under dry conditions[4].[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physico-chemical properties. Below are outlines of standard experimental protocols relevant to this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a crystalline solid.[8][9][10]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature range from the point at which the substance begins to liquefy to the point at which it is completely liquid is recorded as the melting range.[9][11] Pure substances typically exhibit a sharp melting point, while impurities can cause a depression and broadening of the melting range.[8][9][11]

Methodology:

  • Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.[9][10]

  • Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9][11]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.[10][11]

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[11][12]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.[9][11]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constants (pKa) of ionizable substances like this compound.[13][14]

Principle: The method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH using a calibrated pH electrode.[13][15] A plot of pH versus the volume of titrant added produces a titration curve. The inflection point(s) of this curve correspond to the pKa value(s) of the ionizable functional groups in the molecule.[13][14][16]

Methodology:

  • Instrument Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[13]

  • Sample Preparation: A precise amount of this compound is dissolved in purified water or a suitable co-solvent (if solubility is an issue) to a known concentration (e.g., 1 mM).[13][15] The ionic strength of the solution is typically kept constant using an inert salt like KCl.[13]

  • Titration: The sample solution is made acidic (e.g., to pH 2) with a standard acid like HCl.[13] It is then titrated with a standardized basic solution (e.g., 0.1 M NaOH), added in small, precise increments.[13][15]

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[13]

  • Data Analysis: The collected data (pH vs. titrant volume) is plotted. The pKa values are determined from the inflection points of the resulting sigmoid curve.[14][16] For kasugamycin, which has multiple pKa values, several inflection points will be observed.

Stability Testing Protocol

Stability studies are essential to determine the shelf-life and appropriate storage conditions for an active pharmaceutical ingredient (API).[17][18]

Principle: The principle is to subject the API to various environmental conditions (e.g., temperature, humidity, light) over a defined period and monitor for any degradation or changes in its critical quality attributes.[18][19][20] For antibiotics, this often includes assessing the retention of potency.[17]

Methodology:

  • Reference Standard: A stable reference standard, typically stored at a very low temperature (e.g., -70°C) where degradation is assumed to be negligible, is used for comparison.[19][20]

  • Sample Storage: Aliquots of the this compound solution or solid material are stored under various defined conditions. For example, long-term stability might be tested at 2-8°C and -20°C, while accelerated stability could be tested at 40°C.[19][20]

  • Time Points: Samples are withdrawn from each storage condition at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).[19]

  • Analysis: At each time point, the samples are analyzed using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[21][22] The concentration and purity of kasugamycin are compared against the reference standard.

  • Evaluation: The stability is evaluated based on the percentage of the initial concentration remaining. A common threshold for stability is the retention of at least 90% of the original potency.[20]

Mechanism of Action and Visualization

Kasugamycin functions as an antibiotic by inhibiting protein synthesis in susceptible bacteria and fungi.[1][5][23] Its primary target is the ribosome.

The mechanism involves kasugamycin binding to the 30S ribosomal subunit.[3][23][24] This binding action interferes with the crucial translation initiation step.[5][23] Specifically, it blocks the binding of initiator aminoacyl-tRNA to the mRNA-30S ribosomal complex, thereby preventing the formation of the initiation complex required to start protein synthesis.[3][5][23] This targeted inhibition ultimately halts the production of essential proteins, leading to a bacteriostatic or fungistatic effect.[25][26]

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow.

kasugamycin_moa Mechanism of Action of Kasugamycin cluster_ribosome Bacterial Ribosome cluster_initiation Translation Initiation Complex 30S 30S Subunit Protein Protein Synthesis 30S->Protein leads to 50S 50S Subunit mRNA mRNA mRNA->30S binds tRNA Initiator tRNA tRNA->30S binds Inhibition INHIBITION tRNA->Inhibition Kasugamycin Kasugamycin Kasugamycin->30S binds to mRNA channel Inhibition->30S prevents binding No_Protein No Protein Synthesis (Bacteriostatic Effect) Inhibition->No_Protein results in

Caption: Kasugamycin inhibits protein synthesis by binding to the 30S ribosomal subunit.

pka_workflow Workflow for pKa Determination by Potentiometric Titration start Start calibrate Calibrate pH Meter (Standard Buffers) start->calibrate prep Prepare Kasugamycin HCl Solution (e.g., 1 mM) acidify Acidify Sample Solution (e.g., to pH 2 with HCl) prep->acidify calibrate->prep titrate Titrate with Standard Base (e.g., 0.1 M NaOH) in Increments acidify->titrate record Record pH after Each Increment titrate->record decision Titration Complete? (e.g., pH > 12) record->decision decision->titrate No plot Plot pH vs. Titrant Volume decision->plot Yes analyze Determine Inflection Points from Sigmoid Curve plot->analyze result Calculate pKa Values analyze->result

Caption: Experimental workflow for determining pKa values via potentiometric titration.

References

Kasugamycin's Mode of Action on Leaderless mRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, an aminoglycoside antibiotic, selectively inhibits the initiation of protein synthesis. While it effectively blocks the translation of canonical, leader-containing messenger RNAs (mRNAs), leaderless mRNAs exhibit a notable resistance to its effects. This guide provides an in-depth examination of the molecular mechanisms underpinning this differential activity. We will explore Kasugamycin's interaction with the ribosome, detail the structural basis for its inhibitory action, and present quantitative data on its selective efficacy. Furthermore, this document provides detailed protocols for key experiments utilized in studying the Kasugamycin-ribosome interaction, alongside visual diagrams of the involved pathways and experimental workflows to facilitate a comprehensive understanding.

Introduction: The Dichotomy of Kasugamycin's Action

Kasugamycin (Ksg) is a bacteriostatic aminoglycoside produced by Streptomyces kasugaensis. Its primary mechanism of action is the inhibition of translation initiation.[1] Unlike many other aminoglycosides that cause misreading of the genetic code, Kasugamycin's effect is more specific to the initiation phase. A fascinating aspect of its activity is the differential impact on two major classes of bacterial mRNAs: canonical (leadered) and leaderless transcripts.

Canonical mRNAs possess a 5' untranslated region (UTR) that includes the Shine-Dalgarno (SD) sequence, which guides the 30S ribosomal subunit to the correct start codon. In contrast, leaderless mRNAs lack a 5' UTR, with the AUG start codon located at the very 5' end of the transcript. Kasugamycin potently inhibits the translation of leadered mRNAs but is significantly less effective against their leaderless counterparts.[2][3] This selectivity provides a valuable tool for studying the distinct initiation pathways of these two mRNA types and has implications for the development of novel antibacterial agents.

Molecular Mechanism of Action

The differential effect of Kasugamycin stems from its specific binding site on the 30S ribosomal subunit and the distinct initiation pathways utilized by leadered and leaderless mRNAs.

Kasugamycin's Binding Site on the 30S Ribosome

Structural studies, including X-ray crystallography and cryo-electron microscopy, have precisely mapped the binding site of Kasugamycin on the 30S ribosomal subunit.[4][5] Kasugamycin binds within the mRNA channel, in close proximity to the P (peptidyl) and E (exit) sites.[2][6] Specifically, it interacts with universally conserved nucleotides of the 16S rRNA, namely G926 and A794.[4][5] This binding position does not directly overlap with the initiator tRNA binding site in the P site.[2] Instead, Kasugamycin sterically hinders the path of the mRNA.[4]

Inhibition of Canonical (Leadered) mRNA Translation

For leadered mRNAs, translation initiation begins with the binding of the 30S ribosomal subunit to the mRNA, guided by the SD sequence. The initiator fMet-tRNAfMet is then recruited to the P site, forming the 30S initiation complex (30S IC). Kasugamycin, by occupying a portion of the mRNA channel, creates a steric clash with the 5' UTR of the leadered mRNA.[3][4] This interference destabilizes the binding of the initiator tRNA to the P-site, thereby preventing the formation of a stable 30S IC and subsequent joining of the 50S subunit to form the functional 70S ribosome.[2]

cluster_0 Canonical (Leadered) mRNA Translation Initiation 30S 30S mRNA_L Leadered mRNA (with 5' UTR) 30S->mRNA_L binds 30S_IC 30S Initiation Complex mRNA_L->30S_IC IFs Initiation Factors IFs->30S_IC fMet-tRNA fMet-tRNAfMet fMet-tRNA->30S_IC Ksg Kasugamycin Ksg->Inhibition Inhibition->30S_IC Inhibits formation

Kasugamycin inhibits canonical translation initiation.

Relative Resistance of Leaderless mRNA Translation

Leaderless mRNAs can initiate translation through an alternative pathway that involves direct binding to an intact 70S ribosome, bypassing the need for a separate 30S IC formation.[7][8] This "70S initiation" pathway is less sensitive to Kasugamycin. The presence of the 50S subunit in the 70S ribosome complex is thought to stabilize the binding of the initiator tRNA in the P site, which helps to overcome the destabilizing effect of Kasugamycin.[2][9] While Kasugamycin can still bind to the 30S subunit within the 70S ribosome, its inhibitory effect is significantly diminished in this context.[8]

cluster_1 Leaderless mRNA Translation Initiation 70S 70S mRNA_LL Leaderless mRNA 70S->mRNA_LL binds directly 70S_IC 70S Initiation Complex mRNA_LL->70S_IC fMet-tRNA_2 fMet-tRNAfMet fMet-tRNA_2->70S_IC Ksg_2 Kasugamycin Ksg_2->Reduced_Inhibition Reduced_Inhibition->70S_IC Reduced Inhibition

Leaderless mRNA initiation is less sensitive to Kasugamycin.

Quantitative Analysis of Kasugamycin's Differential Effect

While precise IC50 values comparing leadered and leaderless mRNA translation in purely in vitro systems are not extensively reported in the literature, ribosome profiling (Ribo-seq) experiments provide a genome-wide view of Kasugamycin's effects in vivo. These studies quantify the change in translation efficiency (TE) for thousands of transcripts in the presence of the antibiotic.

Transcript CategoryObserved Effect of KasugamycinRationale for Differential SensitivityReference
Leadered mRNAs (Canonical) Generally high sensitivity to inhibition.Steric hindrance by Kasugamycin in the mRNA channel of the 30S subunit, preventing 30S initiation complex formation.[3]
Leaderless mRNAs Generally resistant to inhibition.Utilization of a 70S direct initiation pathway, where initiator tRNA binding is stabilized by the 50S subunit, mitigating Kasugamycin's effect.[8][9]
Translationally Coupled ORFs Downstream open reading frames (ORFs) show increased resistance.Re-initiation by ribosomes that have just terminated translation of the upstream ORF may occur via a 70S-mediated mechanism, which is less sensitive to Kasugamycin.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mode of action of Kasugamycin.

In Vitro Translation Assay

This assay measures the synthesis of a specific protein from a given mRNA template in a cell-free system.

Objective: To compare the inhibitory effect of Kasugamycin on the translation of a leadered versus a leaderless mRNA.

Materials:

  • S100 extract from E. coli

  • 30S and 50S ribosomal subunits

  • Leadered and leaderless mRNA templates (e.g., encoding a reporter protein like luciferase or GFP)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-Methionine)

  • Energy mix (ATP, GTP, creatine phosphate, creatine kinase)

  • tRNA mixture

  • Kasugamycin stock solution

  • Translation buffer (e.g., containing Tris-HCl, Mg(OAc)2, NH4Cl, DTT)

Procedure:

  • Prepare the master mix containing S100 extract, energy mix, amino acid mixture, and translation buffer.

  • Aliquot the master mix into separate reaction tubes.

  • To each tube, add the respective mRNA template (leadered or leaderless) to a final concentration of ~200 nM.

  • Add varying concentrations of Kasugamycin (e.g., 0, 10, 50, 100, 500 µM) to the respective tubes.

  • Initiate the translation reaction by adding the ribosomal subunits and incubating at 37°C for 30-60 minutes.

  • Stop the reaction by adding an RNase inhibitor and placing on ice.

  • Analyze the protein products by SDS-PAGE and autoradiography to quantify the amount of synthesized protein.

  • Compare the dose-dependent inhibition of protein synthesis for the leadered and leaderless mRNAs.

Start Start Prepare_Master_Mix Prepare Master Mix (S100, Energy, Amino Acids) Start->Prepare_Master_Mix Aliquot_and_Add_mRNA Aliquot and Add Leadered/Leaderless mRNA Prepare_Master_Mix->Aliquot_and_Add_mRNA Add_Ksg Add Varying Kasugamycin Concentrations Aliquot_and_Add_mRNA->Add_Ksg Incubate Incubate at 37°C (Initiate with Ribosomes) Add_Ksg->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze Analyze by SDS-PAGE and Autoradiography Stop_Reaction->Analyze End End Analyze->End

In vitro translation assay workflow.

Toeprinting Assay (Primer Extension Inhibition)

This technique maps the position of the ribosome on an mRNA molecule.

Objective: To directly visualize the formation of the 30S and 70S initiation complexes on leaderless mRNA in the presence and absence of Kasugamycin.

Materials:

  • Leaderless mRNA template

  • Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the start codon

  • 30S and 50S ribosomal subunits

  • Initiation factors (IF1, IF2, IF3)

  • fMet-tRNAfMet

  • Kasugamycin

  • Reverse transcriptase

  • dNTPs

  • Reaction buffer

Procedure:

  • Anneal the labeled primer to the mRNA template.

  • In separate reactions, assemble the initiation complexes:

    • 30S IC: mRNA-primer hybrid, 30S subunits, IFs, fMet-tRNAfMet.

    • 70S IC: mRNA-primer hybrid, 70S ribosomes (or 30S + 50S subunits), IFs, fMet-tRNAfMet.

  • Add Kasugamycin (e.g., 50 µM) to parallel reactions.[7]

  • Incubate at 37°C for 15 minutes to allow complex formation.

  • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.

  • Allow primer extension to proceed for 15-20 minutes at 37°C.

  • Terminate the reactions and purify the cDNA products.

  • Analyze the cDNA products on a sequencing gel. The presence of a "toeprint" (a band corresponding to a prematurely terminated cDNA) indicates the position of the leading edge of the ribosome. A stable initiation complex will produce a strong toeprint signal.

Ribosome Profiling (Ribo-seq)

A powerful, genome-wide technique to monitor in vivo translation.

Objective: To determine the effect of Kasugamycin on the translation of all cellular mRNAs, including leadered and leaderless transcripts.

Materials:

  • Bacterial culture (e.g., E. coli)

  • Kasugamycin

  • Lysis buffer with a translation inhibitor (e.g., chloramphenicol)

  • RNase I

  • Sucrose gradient ultracentrifugation equipment

  • RNA sequencing library preparation kit

  • Next-generation sequencer

Procedure:

  • Grow bacterial culture to mid-log phase.

  • Treat one half of the culture with Kasugamycin (e.g., 1 mg/mL) for a short period (e.g., 5 minutes); leave the other half as an untreated control.[11]

  • Rapidly harvest and lyse the cells in the presence of a translation elongation inhibitor to trap ribosomes on the mRNA.

  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes. This generates ribosome-protected fragments (RPFs).

  • Isolate the monosome fraction (70S ribosomes) by sucrose gradient ultracentrifugation.

  • Extract the RPFs from the monosome fraction.

  • Prepare a cDNA library from the RPFs.

  • Sequence the library using a next-generation sequencer.

  • Align the sequencing reads to the bacterial genome to map the positions of the ribosomes.

  • Calculate the translation efficiency for each gene in the treated and untreated samples to determine the effect of Kasugamycin.

Start Start Culture Grow Bacterial Culture Start->Culture Treatment Treat with Kasugamycin Culture->Treatment Lysis Cell Lysis and RNase I Digestion Treatment->Lysis Isolation Isolate Monosomes (Sucrose Gradient) Lysis->Isolation Extraction Extract Ribosome-Protected Fragments (RPFs) Isolation->Extraction Library_Prep cDNA Library Preparation Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Analysis Data Analysis: Map Reads, Calculate TE Sequencing->Analysis End End Analysis->End

Ribosome profiling workflow.

Conclusion and Future Directions

Kasugamycin's differential mode of action on leadered and leaderless mRNAs highlights the nuanced mechanisms of bacterial translation initiation. Its ability to selectively inhibit the canonical 30S initiation pathway while leaving the 70S-mediated initiation on leaderless transcripts largely unaffected provides a powerful tool for dissecting these fundamental cellular processes. The structural and biochemical data converge on a model of steric hindrance for leadered mRNAs and a bypass mechanism for leaderless transcripts.

For drug development professionals, this selective action presents both challenges and opportunities. While Kasugamycin's efficacy might be limited in bacteria with a high proportion of essential leaderless mRNAs, its specific mechanism could be exploited to design novel antibiotics that target distinct aspects of translation initiation. Future research should focus on obtaining more precise quantitative data on the inhibition of different mRNA classes and exploring the potential for synergistic interactions with other antibiotics that target different stages of protein synthesis. A deeper understanding of the factors governing the choice of initiation pathway for leaderless mRNAs will be crucial in fully elucidating the spectrum of Kasugamycin's activity and its potential for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Kasugamycin Hydrochloride in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kasugamycin is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kasugaensis in 1965.[1] Unlike many other aminoglycosides, it exhibits low toxicity in animals and humans.[2] It is primarily known for its bacteriostatic action, inhibiting bacterial growth by interfering with protein synthesis. Kasugamycin hydrochloride is the water-soluble and more stable salt form commonly used in research and agricultural applications.[1] These notes provide detailed protocols for the effective use of this compound in a laboratory setting for bacterial culture and molecular biology applications.

Mechanism of Action

Kasugamycin inhibits bacterial proliferation by targeting the ribosome and halting protein synthesis at the translation initiation step.[1] It binds to the 30S ribosomal subunit within the mRNA channel, near the peptidyl (P) and exit (E) sites.[1][3] This binding sterically hinders the placement of the initiator transfer RNA (fMet-tRNA) in the P-site, thereby preventing the formation of the 70S initiation complex and blocking the synthesis of proteins.[1][4] This mechanism is distinct from other aminoglycosides that often cause misreading of the mRNA codon.[3]

Mechanism_of_Action Mechanism of Kasugamycin Action cluster_ribosome Bacterial Ribosome 30S 30S Subunit mRNA Channel P-site 50S 50S Subunit mRNA mRNA mRNA->30S:f1 Binds tRNA Initiator tRNA (fMet-tRNA) tRNA->30S:f2 Kasugamycin Kasugamycin Kasugamycin->30S:f1 Binds & Blocks

Caption: Kasugamycin binds to the 30S ribosomal subunit, blocking the mRNA channel and preventing initiator tRNA binding.

Physicochemical Properties and Storage

This compound is a white crystalline substance. Proper storage is crucial for maintaining its efficacy.

PropertyValueReference
Chemical Formula C₁₄H₂₅N₃O₉ • HCl[5]
Molecular Weight 415.82 g/mol [5][6]
CAS Number 19408-46-9[5]
Appearance White crystalline solid[1]
Solubility PBS (pH 7.2): 5 mg/mLDMSO: 83 mg/mL[5][7]
Storage (Powder) Long-term: -20°C (≥ 4 years)Short-term: 4°C[5][6]
Storage (Stock Solution) -80°C in solvent (1 year)-20°C in solvent (1 month)[7]
Stability Stable in weak acids, decomposes in neutral or alkaline solutions.[8]

Bacterial Resistance to Kasugamycin

Resistance to kasugamycin in bacteria primarily arises from mutations that prevent the antibiotic from binding to its ribosomal target.

  • ksgA Gene Mutation: The most common mechanism is mutation in the ksgA gene.[1][3] This gene encodes the enzyme 16S rRNA dimethyltransferase, which methylates two adjacent adenosine residues (A1518 and A1519) in the 16S rRNA of the 30S subunit. Loss-of-function mutations in ksgA prevent this methylation, leading to a conformational change in the ribosome that confers resistance to kasugamycin.[3] Spontaneous ksgA mutations can occur at a relatively high frequency.[1]

  • Enzymatic Modification: A less common mechanism is the enzymatic inactivation of the antibiotic. For example, the novel kasugamycin 2′-N-acetyltransferase, encoded by the aac(2′)-IIa gene, has been identified in some plant-pathogenic bacteria.[3]

Resistance_Mechanism Primary Kasugamycin Resistance Pathway node_wt Wild-Type Bacterium (ksgA+) node_enzyme ksgA gene produces 16S rRNA Dimethyltransferase node_wt->node_enzyme node_mutation Spontaneous Mutation in ksgA gene node_wt->node_mutation node_methylation A1518/A1519 in 16S rRNA are methylated node_enzyme->node_methylation node_sensitive Ribosome is SENSITIVE to Kasugamycin node_methylation->node_sensitive node_mutant Mutant Bacterium (ksgA-) node_mutation->node_mutant node_no_enzyme No functional enzyme is produced node_mutant->node_no_enzyme node_no_methylation A1518/A1519 in 16S rRNA are NOT methylated node_no_enzyme->node_no_methylation node_resistant Ribosome is RESISTANT to Kasugamycin node_no_methylation->node_resistant

Caption: The primary mechanism of kasugamycin resistance involves mutations in the ksgA gene.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile filter (0.22 µm pore size) and syringe

Procedure:

  • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, nuclease-free water to the tube to achieve a final concentration of 10 mg/mL.

  • Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of kasugamycin for a specific bacterial strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Kasugamycin stock solution (10 mg/mL)

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani Broth, Mueller-Hinton Broth)

  • Sterile 96-well microtiter plate

  • Spectrophotometer

  • Incubator

MIC_Workflow Workflow for MIC Determination start Start: Overnight Bacterial Culture dilute_culture Dilute culture to ~5 x 10^5 CFU/mL in fresh broth start->dilute_culture add_bacteria Inoculate each well with the diluted bacterial culture dilute_culture->add_bacteria prepare_plate Prepare 2-fold serial dilutions of Kasugamycin in a 96-well plate prepare_plate->add_bacteria controls Include controls: - Positive (bacteria, no drug) - Negative (broth only) add_bacteria->controls incubate Incubate plate at optimal temperature (e.g., 37°C) for 16-20 hours controls->incubate read_results Read results visually or using a plate reader (OD600) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate broth. Dilute the overnight culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Antibiotic Dilutions: In a sterile 96-well plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the kasugamycin working solution (e.g., 2000 µg/mL) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the positive control (bacteria, no antibiotic). Well 12 will be the negative control (broth only).

  • Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • Read Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest kasugamycin concentration in a well that shows no visible growth. Results can also be quantified by reading the optical density at 600 nm (OD₆₀₀).

OrganismStrainMIC (µg/mL)Reference
Escherichia coliMG1655500[4][9]
Neisseria gonorrhoeaeClinical Isolates30 - 200[10][11]
Brucella melitensisN/A6.25[5]
Shigella spp.N/A50[5]
Protocol 3: Using Kasugamycin for Plasmid Selection

Kasugamycin can be used as a selection agent for plasmids carrying a kasugamycin resistance gene (ksgA mutation or other resistance determinant). The following is a general protocol for selecting transformants.

Materials:

  • Chemically competent or electrocompetent bacterial cells (e.g., E. coli)

  • Plasmid DNA containing a kasugamycin resistance marker

  • LB agar plates

  • Kasugamycin stock solution (10 mg/mL)

  • SOC medium (for recovery)

Procedure:

  • Transformation: Perform bacterial transformation according to a standard protocol (heat shock for chemically competent cells or electroporation).

  • Recovery: After transformation, add 900 µL of SOC medium to the cells and incubate with shaking for 1 hour at 37°C. This allows the cells to recover and express the antibiotic resistance gene.

  • Plate Preparation: While the cells are recovering, prepare LB agar plates containing the appropriate concentration of kasugamycin. A common starting concentration for E. coli is 50-100 µg/mL. To do this, cool molten LB agar to ~50-55°C, add the appropriate volume of kasugamycin stock solution, mix gently, and pour the plates.

  • Plating: After the recovery period, plate 100-200 µL of the cell suspension onto the kasugamycin-containing LB agar plates.

  • Incubation: Incubate the plates overnight at 37°C.

  • Analysis: Only bacteria that have successfully taken up the plasmid containing the kasugamycin resistance gene will be able to grow and form colonies. These colonies can then be picked for further analysis.

References

Kasugamycin: A Molecular Probe for Ribosome Function and Translation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin is an aminoglycoside antibiotic that serves as a powerful tool for dissecting the intricate mechanisms of protein synthesis. By specifically targeting the bacterial ribosome, kasugamycin provides a means to study translation initiation, ribosome dynamics, and the context-dependent nature of mRNA translation. These application notes provide a comprehensive overview of kasugamycin's mechanism of action and detailed protocols for its use in key experimental systems.

Kasugamycin inhibits the initiation of protein synthesis by binding to the 30S ribosomal subunit.[1] Its binding site is located in the mRNA channel, near the P and E sites, where it sterically hinders the canonical placement of the initiator tRNA (fMet-tRNA) and the mRNA.[1][2] This interference prevents the formation of a productive 70S initiation complex, thereby stalling translation at its earliest stage.[3][4] Notably, the inhibitory effect of kasugamycin is context-dependent, with the nucleotide composition of the mRNA, particularly the nucleotide at the -1 position relative to the start codon, influencing its efficacy.[2][5] This feature makes kasugamycin a valuable tool for investigating the nuances of ribosome-mRNA interactions during initiation.

Quantitative Data on Kasugamycin Activity

The inhibitory potential of kasugamycin has been quantified in various experimental settings. The following table summarizes key quantitative data, providing a reference for experimental design.

ParameterOrganism/SystemValueExperimental ContextReference
MIC Pseudomonas125 - 250 µg/mLIn vitro antibacterial activity[6]
MIC M. smegmatis>1500 µg/mLIn vitro antibacterial activity[7]
MIC M. tuberculosis400 µg/mLIn vitro antibacterial activity[8]
In vivo concentration E. coli750 µg/mLInhibition of bulk translation[3]
In vivo concentration E. coli (ΔgcvB mutant)1 - 10 mg/mLRibosome profiling studies[9]
In vitro concentration E. coli S30 extract10- to 10000-fold molar excess over ribosomesInhibition of canonical and leaderless mRNA translation[3]
In vitro concentration Toeprinting assay50 µMInhibition of translation initiation complex formation[2]

Mechanism of Action and Signaling Pathway

Kasugamycin's primary mechanism of action involves the direct inhibition of translation initiation. The following diagram illustrates the key steps in this process.

Caption: Kasugamycin binds to the 30S ribosomal subunit, obstructing the mRNA path and preventing stable fMet-tRNA binding, thereby inhibiting the formation of the 70S initiation complex.

Experimental Protocols

In Vitro Translation Inhibition Assay using E. coli S30 Extract

This protocol is designed to assess the inhibitory effect of kasugamycin on the translation of a specific mRNA in a cell-free system.

Materials:

  • E. coli S30 Extract System (e.g., Promega)

  • DNA template (plasmid) containing the gene of interest under a T7 promoter

  • Kasugamycin stock solution (e.g., 10 mM in nuclease-free water)

  • Amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine)

  • Nuclease-free water

  • Reaction buffer and other components provided with the S30 extract kit

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. The final volume is typically 25-50 µL.

    • S30 Premix: X µL (as per manufacturer's instructions)

    • Amino Acid Mixture: X µL

    • DNA Template: 1 µg

    • Kasugamycin (or vehicle control): to desired final concentration (e.g., 10 µM, 50 µM, 100 µM)

    • E. coli S30 Extract: X µL

    • Nuclease-free water: to final volume

  • Incubation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours.

  • Analysis of Translation Products:

    • Radiolabeling: If a radiolabeled amino acid was used, the reaction products can be analyzed by SDS-PAGE followed by autoradiography.

    • Luciferase or other reporter assay: If the template encodes a reporter protein, its activity can be measured using a suitable assay kit.

  • Data Analysis: Quantify the amount of protein synthesized in the presence and absence of kasugamycin. Calculate the percentage of inhibition for each kasugamycin concentration.

Toeprinting Assay to Monitor Initiation Complex Formation

Toeprinting is a primer extension inhibition assay that maps the position of the ribosome on an mRNA molecule. This protocol can be used to directly visualize the inhibitory effect of kasugamycin on the formation of the 30S initiation complex.

Materials:

  • Purified 30S ribosomal subunits

  • Initiation factors (IF1, IF2, IF3)

  • fMet-tRNAfMet

  • mRNA template

  • DNA primer complementary to a region downstream of the start codon

  • Reverse transcriptase (e.g., AMV)

  • dNTPs

  • Kasugamycin stock solution

  • GTP

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

Procedure:

  • Formation of 30S Initiation Complex:

    • In a reaction tube, combine 30S subunits, mRNA, and kasugamycin (or vehicle) and incubate at 37°C for 5 minutes.

    • Add IF1, IF2, IF3, GTP, and fMet-tRNAfMet.

    • Incubate at 37°C for 15-20 minutes to allow complex formation.

  • Primer Annealing: Add the DNA primer to the reaction and anneal by heating to 65°C for 2 minutes, followed by slow cooling to 37°C.

  • Primer Extension:

    • Add dNTPs and reverse transcriptase to the reaction.

    • Incubate at 37°C for 15-20 minutes.

  • Analysis:

    • Stop the reaction and purify the cDNA products.

    • Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated with the same primer and mRNA template. The "toeprint" is the band corresponding to the cDNA product whose extension was blocked by the ribosome, typically appearing 15-17 nucleotides downstream of the start codon.

Ribosome Profiling to Assess Global Translational Effects

Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of ribosome positions on mRNAs. This protocol outlines the key steps for using Ribo-seq to study the effects of kasugamycin on the translatome.

Experimental Workflow for Ribosome Profiling with Kasugamycin:

RiboSeq_Workflow Cell_Culture Bacterial Cell Culture (e.g., E. coli) Kasugamycin_Treatment Treat with Kasugamycin (e.g., 10 mg/mL for 2.5 min) Cell_Culture->Kasugamycin_Treatment Lysis Cell Lysis and Ribosome Harvesting Kasugamycin_Treatment->Lysis Nuclease_Digestion Nuclease Digestion to obtain Monosomes Lysis->Nuclease_Digestion Monosome_Isolation Monosome Isolation via Sucrose Gradient Nuclease_Digestion->Monosome_Isolation Footprint_Extraction Extraction of Ribosome-Protected Footprints Monosome_Isolation->Footprint_Extraction Library_Prep Sequencing Library Preparation Footprint_Extraction->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Mapping and Quantification Sequencing->Data_Analysis

Caption: A typical workflow for a ribosome profiling experiment to study the effects of kasugamycin on translation.

Procedure Outline:

  • Cell Growth and Treatment: Grow bacterial cells to mid-log phase. Treat one culture with kasugamycin at the desired concentration and for the specified time, while leaving a control culture untreated.[9]

  • Harvesting and Lysis: Rapidly harvest cells and lyse them under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Treatment: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Monosome Isolation: Isolate the 70S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation.

  • Footprint Extraction and Library Preparation: Extract the RNA footprints from the isolated monosomes and prepare a cDNA library for deep sequencing.

  • Sequencing and Data Analysis: Sequence the cDNA library and map the reads back to the genome to determine the genome-wide distribution of ribosomes.

Logical Relationships in Data Analysis

Data_Analysis_Logic InVitro_Data In Vitro Translation Data (% Inhibition) IC50_Determination Determine IC50 InVitro_Data->IC50_Determination Toeprint_Data Toeprinting Data (Intensity of Toeprint) Inhibition_Mechanism Confirm Inhibition of Initiation Complex Formation Toeprint_Data->Inhibition_Mechanism RiboSeq_Data Ribosome Profiling Data (Read Density at Start Codons) Global_Effects Assess Global Impact on Translation Initiation RiboSeq_Data->Global_Effects Context_Dependence Analyze mRNA Sequence Context Dependence RiboSeq_Data->Context_Dependence Inhibition_Mechanism->Context_Dependence

Caption: Logical flow of data analysis from different experimental approaches to understand kasugamycin's function.

Conclusion

Kasugamycin is an indispensable tool for molecular biologists and drug development professionals studying the bacterial ribosome and protein synthesis. Its well-defined mechanism of action and context-dependent effects allow for detailed investigations into the fundamental processes of translation initiation. The protocols and data presented here provide a solid foundation for utilizing kasugamycin to advance our understanding of ribosome function and to explore new avenues for antibiotic development.

References

Application Notes and Protocols for Kasugamycin in Controlling Plant Bacterial Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kasugaensis in 1963.[1][2] It is a valuable tool in agriculture for managing a variety of plant diseases, particularly those caused by bacteria and some fungi.[1][3] Its primary mechanism of action is the inhibition of protein synthesis in pathogenic microbes, making it an effective bactericide.[4][5] Kasugamycin is recognized for its strong systemic and permeable properties, allowing it to be quickly absorbed and translocated within the plant.[6][7] Furthermore, it is considered an environmentally friendly biological pesticide due to its low residue and low toxicity profile.[1][4] These application notes provide an overview of its mechanism, efficacy, and protocols for its use in a research and development context.

Mechanism of Action

Kasugamycin exerts its antimicrobial effect by specifically targeting the protein synthesis machinery within the pathogen. It binds to the 30S ribosomal subunit of the bacterial ribosome, which interferes with the binding of aminoacyl-tRNA.[5] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately leading to the death of the bacterial cell.[4][8] This targeted mechanism provides high efficacy against susceptible bacteria while maintaining relative safety for plants, humans, and animals.[4]

cluster_cell Bacterial Cell KSM Kasugamycin Subunit30S 30S Subunit KSM->Subunit30S Binds to Ribosome 70S Ribosome Ribosome->Subunit30S Subunit50S 50S Subunit Ribosome->Subunit50S Protein Protein Synthesis Subunit30S->Protein Inhibition of tRNA Aminoacyl-tRNA tRNA->Subunit30S Binding Blocked Death Cell Death Protein->Death Leads to Scout 1. Scout for Disease Pressure Apply_KSM 2. Apply Kasugamycin (if necessary) Scout->Apply_KSM Rotate 3. Rotate with Different Mode of Action (MoA) Apply_KSM->Rotate Limit 4. Limit Total Number of Applications Rotate->Limit Monitor 5. Monitor for Reduced Efficacy Limit->Monitor Monitor->Scout Next Season cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Grow Host Plants to Susceptible Stage E1 Arrange Plants in Randomized Design P1->E1 P2 Prepare Bacterial Inoculum (e.g., 10⁸ CFU/mL) E3 Inoculate Plants with Pathogen (Pre- or Post-Treatment) P2->E3 E2 Apply Treatments (Kasugamycin vs. Controls) E1->E2 E2->E3 E4 Incubate under High Humidity (e.g., 24-48h) E3->E4 A1 Assess Disease Severity (% leaf area affected) E4->A1 A2 Collect and Analyze Data (e.g., ANOVA) A1->A2

References

Application of Kasugamycin in Agricultural Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin is an aminoglycoside antibiotic produced by the fermentation of Streptomyces kasugaensis. First discovered in Japan in 1965 for the control of rice blast, its application in agriculture has since expanded to manage a variety of fungal and bacterial diseases in numerous crops.[1] Its unique mode of action, inhibiting protein synthesis in pathogens, makes it a valuable tool in disease management strategies, particularly in addressing resistance to other bactericides.[2][3] This document provides detailed application notes, experimental protocols, and a summary of efficacy data for the use of kasugamycin in an agricultural research context.

Mechanism of Action

Kasugamycin exerts its antimicrobial effect by specifically targeting the initiation of protein synthesis in prokaryotes. It binds to the 30S ribosomal subunit within the E-site of the messenger RNA (mRNA) channel.[2][4][5] This binding event, primarily involving interactions with universally conserved nucleotides G926 and A794 of the 16S ribosomal RNA, creates a steric hindrance that disrupts the normal path of the mRNA.[6][7][8] Consequently, the initiator transfer RNA (fMet-tRNA) is prevented from binding correctly to the P-site, which is a critical step for the formation of the 30S initiation complex.[4][9][10] This ultimately leads to a cessation of protein synthesis and inhibition of bacterial or fungal growth.

Kasugamycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (30S Subunit) 30S_Subunit 30S Ribosomal Subunit mRNA_Channel mRNA Channel (E, P, A sites) 16S_rRNA 16S rRNA (G926, A794) mRNA mRNA 16S_rRNA->mRNA Sterically hinders path of Kasugamycin Kasugamycin Kasugamycin->16S_rRNA Binds to Inhibition Inhibition of Protein Synthesis Initiator_tRNA Initiator tRNA (fMet-tRNA) mRNA->Initiator_tRNA Prevents binding to P-site Protein_Synthesis_Initiation Translation Initiation Complex Formation Initiator_tRNA->Protein_Synthesis_Initiation Required for Protein_Synthesis_Initiation->Inhibition Leads to

Figure 1: Signaling pathway of kasugamycin's inhibitory action on bacterial protein synthesis.

Data Presentation: Efficacy of Kasugamycin

The following tables summarize the efficacy of kasugamycin in controlling key agricultural diseases from various research trials.

Table 1: Efficacy of Kasugamycin against Fire Blight (Erwinia amylovora) in Apples and Pears

CropKasugamycin Concentration (ppm)Application Timing% Reduction in Blossom Blight Incidence (Compared to Control)Reference Treatment% Reduction with Reference TreatmentSource
Pear1002 applications (pre- & post-inoculation)66-100Streptomycin66-100[6]
Apple1002 applications (pre- & post-inoculation)91 (average over 5 experiments)Agri-Mycin (Streptomycin)96 (average over 5 experiments)[3]
Pear1002 applications93Oxytetracycline (200 ppm)70[9]
Apple1002 applications77Oxytetracycline (200 ppm)47[9]

Table 2: Efficacy of Kasugamycin against Rice Blast (Magnaporthe oryzae)

Kasugamycin FormulationApplication RateMycelial Growth Inhibition (%) (in vitro)Leaf Blast Severity (%) (in field)Grain Yield (t ha-1)Source
Kasugamycin0.25%85.55--[10]
Biomycin (Kasugamycin 3% S.L.)2 mL/L---[8]
Kasugamycin1.25 mcg/cc55 (lesion inhibition)--[5]
Kasugamycin5 mcg/cc73 (lesion inhibition)--[5]
Kasugamycin10 mcg/cc100 (lesion inhibition)--[5]

Table 3: Efficacy of Kasugamycin against Bacterial Spot (Xanthomonas perforans) on Tomato

TreatmentApplication MethodDisease Severity Reduction (%) (Greenhouse)Field Efficacy (Compared to Control)Source
Kasumin® 2LFoliar Sprayup to 37.5As effective as copper + mancozeb[11][12]
Kasugamycin (alternating with copper + mancozeb)Foliar Spray-Improved control in 1 of 3 trials[11][12]
Kasugamycin (mixed with copper + mancozeb)Foliar Spray-No benefit observed in 4 trials[11][12]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of kasugamycin in agricultural research.

Protocol 1: In Vitro Evaluation of Kasugamycin Efficacy against Magnaporthe oryzae (Rice Blast) using the Poisoned Food Technique

Objective: To determine the in vitro efficacy of kasugamycin in inhibiting the mycelial growth of Magnaporthe oryzae.

Materials:

  • Pure culture of Magnaporthe oryzae

  • Potato Dextrose Agar (PDA) medium

  • Kasugamycin (technical grade or formulated product of known concentration)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Laminar flow hood

  • Incubator

  • Cork borer (5 mm)

  • Ruler or calipers

Procedure:

  • Preparation of Kasugamycin Stock Solution: Prepare a stock solution of kasugamycin at a high concentration (e.g., 1000 ppm) in sterile distilled water.

  • Preparation of Poisoned Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Under a laminar flow hood, add the required volume of kasugamycin stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Mix thoroughly by gentle swirling.

    • Prepare a control set of PDA plates without kasugamycin.

    • Pour approximately 20 mL of the poisoned and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a 7-10 day old culture of M. oryzae, cut a 5 mm mycelial disc from the edge of the colony using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each poisoned and control PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where:

      • C = Average colony diameter in the control plate

      • T = Average colony diameter in the treated plate

Protocol_1_Workflow Start Start Prepare_Stock Prepare Kasugamycin Stock Solution Start->Prepare_Stock Prepare_Media Prepare Poisoned PDA Media (various concentrations) Prepare_Stock->Prepare_Media Prepare_Control Prepare Control PDA Media (no kasugamycin) Prepare_Stock->Prepare_Control Inoculate Inoculate Plates with M. oryzae Mycelial Disc Prepare_Media->Inoculate Prepare_Control->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure_Growth Measure Radial Colony Growth Incubate->Measure_Growth Calculate_Inhibition Calculate Percent Mycelial Growth Inhibition Measure_Growth->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2: Experimental workflow for in vitro evaluation of kasugamycin against M. oryzae.
Protocol 2: Evaluation of Kasugamycin for the Control of Fire Blight (Erwinia amylovora) on Apple Blossoms

Objective: To assess the efficacy of kasugamycin in controlling blossom blight caused by Erwinia amylovora under controlled conditions.

Materials:

  • Potted apple trees (e.g., 'Gala' or 'Jonathan') at the full bloom stage

  • Virulent strain of Erwinia amylovora

  • Kasugamycin formulation (e.g., Kasumin® 2L)

  • Streptomycin (positive control)

  • Sterile water (negative control)

  • Luria-Bertani (LB) broth and agar

  • Spectrophotometer

  • Handheld sprayer

  • Humid chamber or plastic bags

  • Data collection sheets

Procedure:

  • Inoculum Preparation:

    • Culture E. amylovora in LB broth overnight at 28°C with shaking.

    • Harvest bacterial cells by centrifugation and resuspend in sterile water.

    • Adjust the concentration of the bacterial suspension to 1 x 10^6 CFU/mL using a spectrophotometer (OD600).

  • Treatment Application:

    • Prepare spray solutions of kasugamycin (e.g., 100 ppm), streptomycin, and sterile water.

    • Randomly assign trees to different treatment groups.

    • Apply the treatments to the apple blossoms until runoff using a handheld sprayer.

  • Inoculation:

    • Approximately 24 hours after treatment application, inoculate the blossoms with the prepared E. amylovora suspension using a fine mist sprayer.

  • Incubation:

    • Place the trees in a high-humidity environment (e.g., a humid chamber or by covering with plastic bags) for 48 hours to promote infection.

    • After the high-humidity period, maintain the trees in a greenhouse or growth chamber with conditions conducive to disease development (e.g., 24-28°C).

  • Disease Assessment:

    • Begin assessing for fire blight symptoms (e.g., water-soaking, necrosis of floral parts) 5-7 days after inoculation.

    • Continue assessments every 2-3 days for up to 14 days.

    • Calculate the disease incidence as the percentage of inoculated blossom clusters showing symptoms.

  • Data Analysis:

    • Analyze the disease incidence data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different treatments.

    • Calculate the percent disease control for each treatment relative to the water-treated control.

Protocol_2_Workflow Start Start Prepare_Inoculum Prepare Erwinia amylovora Inoculum (1x10^6 CFU/mL) Start->Prepare_Inoculum Apply_Treatments Apply Kasugamycin, Streptomycin, and Water to Apple Blossoms Start->Apply_Treatments Inoculate_Blossoms Inoculate Blossoms with E. amylovora (24h post-treatment) Prepare_Inoculum->Inoculate_Blossoms Apply_Treatments->Inoculate_Blossoms Incubate_Trees Incubate Trees in High Humidity (48h) Inoculate_Blossoms->Incubate_Trees Assess_Disease Assess Disease Incidence (5-14 days post-inoculation) Incubate_Trees->Assess_Disease Analyze_Data Analyze Data and Calculate Percent Disease Control Assess_Disease->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for evaluating kasugamycin against fire blight on apple blossoms.

Resistance Management

The development of resistance to kasugamycin has been observed in several plant pathogens, including Magnaporthe oryzae and Xanthomonas perforans.[13] To mitigate the risk of resistance, it is crucial to incorporate kasugamycin into an integrated pest management (IPM) program. This includes rotating kasugamycin with other bactericides and fungicides that have different modes of action, limiting the number of applications per season, and using it in combination with cultural control practices.

Conclusion

Kasugamycin remains a significant tool in the management of various bacterial and fungal diseases in agriculture. Its specific mode of action provides an alternative to other commonly used antimicrobials, aiding in resistance management programs. The data and protocols presented here offer a foundation for researchers and professionals to effectively utilize and further investigate the applications of kasugamycin in agricultural research and development.

References

Troubleshooting & Optimization

Degradation of kasugamycin by light and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of kasugamycin by light and temperature. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of kasugamycin under typical laboratory conditions?

A1: Kasugamycin, particularly as the hydrochloride hydrate salt, is relatively stable under standard laboratory storage conditions (refrigerated and protected from light). However, its stability is influenced by several factors, including pH, temperature, and exposure to light. It is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[1]

Q2: How do temperature and light affect the stability of kasugamycin in solution?

A2: Both elevated temperatures and exposure to light, particularly UV radiation, can lead to the degradation of kasugamycin in solution. While specific kinetic data from controlled laboratory studies are limited in publicly available literature, environmental studies indicate that kasugamycin is unstable in sunlight.[2] Forced degradation studies are recommended to quantify the specific impact of different temperatures and light intensities on your formulation.

Q3: What are the known degradation products of kasugamycin?

A3: The primary degradation pathway of kasugamycin can involve the hydrolysis of its glycosidic bond and other rearrangements. Known metabolites and potential degradation products include kasugamycinic acid and kasuganobiosamine.[1][3] Further degradation can lead to smaller, unidentified molecules.[4] It is crucial to perform degradation studies and characterize any significant degradation products that may arise under your specific experimental conditions.

Q4: What is the solid-state stability of kasugamycin?

A4: Kasugamycin hydrochloride hydrate exhibits good solid-state stability. It has been reported to be stable for at least 10 days when stored at 50°C.[1] However, long-term stability should be evaluated under your specific storage conditions as humidity can also impact the stability of solid samples.

Troubleshooting Guide

Problem 1: Inconsistent results in kasugamycin stability studies.

  • Possible Cause 1: pH of the solution.

    • Troubleshooting: Kasugamycin's stability is highly pH-dependent, with greater stability in acidic conditions (around pH 5) and faster degradation in neutral and alkaline solutions.[1][3] Ensure the pH of your buffers and solutions is accurately measured and maintained throughout the experiment. Use appropriate buffer systems with sufficient buffering capacity.

  • Possible Cause 2: Uncontrolled light exposure.

    • Troubleshooting: Kasugamycin is known to be light-sensitive.[2] All experiments should be conducted under controlled light conditions. Use amber glassware or protect your samples from light with aluminum foil. For photostability studies, use a validated photostability chamber with controlled light intensity and wavelength.

  • Possible Cause 3: Inadequate analytical method.

    • Troubleshooting: Your analytical method must be stability-indicating, meaning it can separate the intact kasugamycin from its degradation products. Develop and validate an HPLC or UPLC method using forced degradation samples to ensure specificity.

Problem 2: Rapid degradation of kasugamycin observed in a new formulation.

  • Possible Cause 1: Excipient incompatibility.

    • Troubleshooting: Certain excipients in your formulation may be reacting with kasugamycin, accelerating its degradation. Conduct compatibility studies by preparing binary mixtures of kasugamycin and each excipient and analyzing for degradation over time.

  • Possible Cause 2: Presence of oxidative agents.

    • Troubleshooting: Oxidizing agents can promote the degradation of many active pharmaceutical ingredients. If your formulation contains potentially oxidative excipients or if it is exposed to air for extended periods, consider the addition of an antioxidant or purging your solutions with an inert gas like nitrogen.

Quantitative Data Summary

Due to the limited availability of comprehensive public data on the degradation kinetics of kasugamycin under controlled light and temperature conditions, the following tables are presented as templates. Researchers should generate their own data following the experimental protocols outlined in the next section.

Table 1: Example Data on Thermal Degradation of Kasugamycin (1 mg/mL in Aqueous Buffer) at pH 7

Temperature (°C)Time (days)Kasugamycin Remaining (%)Half-life (t½) (days)
40100.0-
799.5
1499.1
3098.2
250100.0-
795.3
1490.8
3082.1
400100.0-
192.4
378.5
759.2
500100.0-
185.1
272.4
452.4

Table 2: Example Data on Photodegradation of Kasugamycin (1 mg/mL in Aqueous Buffer, pH 7) under ICH Q1B Conditions

Light SourceExposureKasugamycin Remaining (%)
Cool White Fluorescent Light1.2 million lux hours85.3
Near UV Light (UVA)200 watt hours/m²78.9
Dark Control (parallel to light-exposed samples)N/A99.2

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol outlines a forced degradation study to investigate the thermal stability of kasugamycin in solution.

1. Materials:

  • Kasugamycin reference standard
  • Purified water (HPLC grade)
  • Buffer salts (e.g., phosphate, citrate) to prepare buffers at desired pH values (e.g., pH 5, 7, 9)
  • Volumetric flasks and pipettes
  • HPLC vials
  • Temperature-controlled ovens or water baths

2. Procedure:

  • Prepare a stock solution of kasugamycin at a known concentration (e.g., 1 mg/mL) in the desired buffer.
  • Aliquot the stock solution into several HPLC vials.
  • Place the vials in temperature-controlled environments at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C). Include a control set of vials stored at a reference temperature (e.g., 4°C).
  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a vial from each temperature condition.
  • Immediately cool the samples to room temperature and analyze by a validated stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of kasugamycin remaining at each time point relative to the initial concentration.
  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Forced Photodegradation Study

This protocol is based on the ICH Q1B guideline for photostability testing.[1][5][6]

1. Materials:

  • Kasugamycin solution prepared as in Protocol 1.
  • Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).
  • Dark control samples wrapped in aluminum foil.
  • A calibrated photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp.

2. Procedure:

  • Place the transparent vials containing the kasugamycin solution in the photostability chamber.
  • Place the dark control vials in the same chamber.
  • Expose the samples to a total illumination of not less than 1.2 million lux hours from the cool white fluorescent lamp.
  • Concurrently, expose the samples to an integrated near-UV energy of not less than 200 watt-hours per square meter.
  • At the end of the exposure, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method.

3. Data Analysis:

  • Compare the chromatograms of the exposed samples to those of the dark control to identify any photodegradation products.
  • Calculate the percentage of degradation due to light exposure.

Protocol 3: Stability-Indicating HPLC Method

This is a general protocol for developing a stability-indicating HPLC method for kasugamycin.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • A C18 column is a common starting point. Due to the polar nature of kasugamycin, a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide column may provide better retention and separation.[7]

2. Mobile Phase Development:

  • Kasugamycin lacks a strong chromophore, making UV detection challenging. Detection is often performed at low UV wavelengths (e.g., < 220 nm).
  • Ion-pairing agents (e.g., heptafluorobutyric acid) or borate complexation in the mobile phase can be used to improve retention and detection of aminoglycosides.[2][8]
  • A typical mobile phase could consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

3. Method Validation:

  • The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity: Analyze forced degradation samples (acid, base, peroxide, heat, and light-stressed) to demonstrate that the method can separate kasugamycin from all its degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is recommended.

Visualizations

Experimental_Workflow_Thermal_Degradation cluster_prep Sample Preparation cluster_exposure Thermal Exposure cluster_analysis Analysis prep_stock Prepare Kasugamycin Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot temp_40 40°C temp_50 50°C temp_60 60°C temp_70 70°C control 4°C (Control) sampling Withdraw Samples at Time Points temp_40->sampling temp_50->sampling temp_60->sampling temp_70->sampling control->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Workflow for Thermal Degradation Study of Kasugamycin.

Signaling_Pathway_Kasugamycin_Action cluster_ribosome Bacterial Ribosome ribo_30S 30S Ribosomal Subunit protein_synthesis Protein Synthesis (Initiation) ribo_30S->protein_synthesis ribo_50S 50S Ribosomal Subunit mrna mRNA mrna->ribo_30S Binds trna Initiator tRNA trna->ribo_30S Binds kasugamycin Kasugamycin kasugamycin->ribo_30S Binds to 30S subunit inhibition Inhibition inhibition->protein_synthesis

Caption: Mechanism of Action of Kasugamycin.

References

Technical Support Center: Bacterial Resistance to Kasugamycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to the aminoglycoside antibiotic, kasugamycin.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher than expected minimum inhibitory concentration (MIC) for kasugamycin against our bacterial strain. What are the common resistance mechanisms?

A1: Increased resistance to kasugamycin in bacteria is primarily attributed to three main mechanisms:

  • Target Modification: This is the most frequently observed mechanism and involves alterations to the bacterial ribosome, the target of kasugamycin.

    • Inactivation of the ksgA gene: The ksgA gene encodes a 16S rRNA methyltransferase responsible for dimethylating two adjacent adenosine residues (A1518 and A1519).[1][2][3] Mutations leading to a non-functional KsgA protein are a common cause of low-level kasugamycin resistance.[1][4]

    • Mutations in 16S rRNA: Direct mutations in the 16S rRNA gene at universally conserved sites can lead to higher levels of resistance. Key mutation sites include A794, G926, and A1519.[2][5]

    • Alterations in Ribosomal Proteins: Mutations in the rpsI gene, which encodes the 30S ribosomal subunit protein S9, have also been implicated in kasugamycin resistance.[3][6]

  • Enzymatic Inactivation: Bacteria can acquire genes that encode enzymes capable of modifying and inactivating kasugamycin.

    • Acetylation: A novel kasugamycin 2′-N-acetyltransferase, encoded by the aac(2′)-IIa gene, has been identified in rice-pathogenic bacteria, conferring resistance through the acetylation of kasugamycin.[2] In Streptomyces kasugaensis, the producing organism, acetyltransferases also play a role in resistance.[7]

  • Other Genetic Loci: Mutations in other genes can also contribute to kasugamycin resistance.

    • In Escherichia coli, mutations in the ksgB, ksgC, and ksgD genes have been shown to cause resistance.[2] The ksgB mutation may alter cell membrane permeability to the antibiotic.[2]

    • In a ksgA mutant background, a subsequent mutation in the speD gene (encoding S-adenosylmethionine decarboxylase) can lead to high-level kasugamycin resistance due to reduced intracellular spermidine levels.[1]

Q2: We have isolated spontaneous kasugamycin-resistant mutants. How can we determine the mechanism of resistance?

A2: A systematic approach can help elucidate the resistance mechanism in your mutants. We recommend the following workflow:

  • Sequence Analysis:

    • Primary Target: Sequence the ksgA gene. A wide variety of mutations, including point mutations, deletions, and insertions, can lead to its inactivation.[6][8] This is the most common mechanism for spontaneous resistance.[3]

    • Secondary Targets: If ksgA is wild-type, sequence the regions of the 16S rRNA gene corresponding to helices 24, 28, and 45 to check for mutations at positions A794, G926, and A1519.[2][4] Also, sequence the rpsI gene for any mutations.[3][6]

  • Enzymatic Activity Assays:

    • If you suspect enzymatic inactivation, prepare a cell-free extract from your resistant strain. Incubate the extract with kasugamycin and a cofactor like acetyl-CoA. Analyze the reaction mixture using techniques like HPLC or mass spectrometry to detect any modification of the antibiotic.[7]

  • Whole-Genome Sequencing:

    • For a comprehensive analysis, especially if the above steps do not yield a clear mechanism, whole-genome sequencing of the resistant mutant and comparison with the parental strain can identify mutations in other loci like ksgB, ksgC, ksgD, or speD.[1][2]

Q3: Our kasugamycin-resistant mutants show different levels of resistance. Why is there a variation in MICs?

A3: The level of kasugamycin resistance often correlates with the specific underlying mechanism:

  • Low-Level Resistance: Inactivation of the ksgA gene typically confers a modest level of resistance.[1][4] For instance, in Neisseria gonorrhoeae, MICs for susceptible strains were around 30 µg/mL, while resistant strains with ksgA mutations had MICs of approximately 200 µg/mL.[6][8]

  • High-Level Resistance: Higher resistance levels are often associated with mutations directly within the 16S rRNA binding site of kasugamycin (e.g., at positions A794, G926, or A1519).[2] Additionally, a double mutant (ksgA and speD) can exhibit very high-level resistance (e.g., resistance to 5,000 µg/ml of kasugamycin in Bacillus subtilis).[1] Enzymatic inactivation, such as that conferred by aac(2')-IIa, can also lead to high-level resistance, with MICs increasing from 12.5-25 µg/ml to 1,600-3,200 µg/ml in Burkholderia glumae.[2]

Troubleshooting Guides

Problem 1: Inconsistent MIC values for kasugamycin in our experiments.

Possible Cause Troubleshooting Step
Spontaneous Mutations The frequency of spontaneous mutations to low-level kasugamycin resistance due to ksgA inactivation can be high (on the order of 10⁻⁶).[1][4] Ensure you are using a fresh, clonal population for each experiment. Streak out your stock culture and pick a single colony to start your overnight culture for MIC testing.
Inoculum Size Variation Inoculum density can affect MIC results. Standardize your inoculum preparation protocol. Use a spectrophotometer to adjust the turbidity of your bacterial suspension before dilution.
Media Composition Components in the growth medium could potentially interact with kasugamycin. Ensure you are using a consistent and recommended medium for susceptibility testing of your bacterial species.

Problem 2: Difficulty in amplifying and sequencing the ksgA gene.

Possible Cause Troubleshooting Step
Primer Design The ksgA gene sequence may have variations between bacterial species. Ensure your PCR primers are designed based on a reference sequence that is closely related to your experimental strain. Perform a BLAST search with your primer sequences against the genome of your organism if available.
PCR Conditions Optimize your PCR conditions, including annealing temperature, extension time, and MgCl₂ concentration. Consider using a PCR enhancer for GC-rich templates.
Secondary Structures The DNA template may have secondary structures that impede PCR. Try using a polymerase with high processivity and strand displacement activity.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Kasugamycin in Different Bacterial Strains.

Bacterial SpeciesStrain TypeResistance MechanismKasugamycin MIC (µg/mL)
Neisseria gonorrhoeaeSusceptible-30
Neisseria gonorrhoeaeSomewhat SensitivePolymorphisms in rpsI or ksgA not correlated with MIC60-100
Neisseria gonorrhoeaeResistantksgA mutations200
Burkholderia glumaeSensitive-12.5 - 25
Burkholderia glumaeResistantaac(2')-IIa gene1,600 - 3,200
Bacillus subtilisWild-type--
Bacillus subtilisksgA mutantHigh-level resistance mutation emerges5,000

Data compiled from multiple sources.[1][2][6][8]

Table 2: Frequency of Spontaneous Kasugamycin Resistance.

Bacterial SpeciesGenetic BackgroundFrequency of Resistant CFU/Total CFU
Neisseria gonorrhoeaeFA1090 (Laboratory Strain)<4.4 x 10⁻⁶
Bacillus subtilisWild-type (single rrn operon)10⁻⁶ (for low-level resistance)
Bacillus subtilisksgA mutant100-fold higher than wild-type (for high-level resistance)

Data compiled from multiple sources.[1][6][8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare Kasugamycin Stock Solution: Dissolve kasugamycin in an appropriate solvent (e.g., sterile distilled water) to create a high-concentration stock solution. Filter-sterilize the solution.

  • Prepare Bacterial Inoculum: Inoculate a single bacterial colony into a suitable broth medium and incubate overnight at the optimal temperature. Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the kasugamycin stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plate at the optimal growth temperature for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of kasugamycin that completely inhibits visible bacterial growth.

Protocol 2: Cloning of a Kasugamycin Resistance Gene (Example based on aac(2')-IIa)

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the kasugamycin-resistant bacterial strain.

  • Library Construction:

    • Digest the genomic DNA with a restriction enzyme (e.g., EcoRI).[2]

    • Ligate the resulting DNA fragments into a suitable cloning vector (e.g., pBluescript II SK(+)).[2]

  • Transformation: Transform a competent E. coli host strain (e.g., DH5α) with the ligation products.[2]

  • Selection of Resistant Clones: Plate the transformed cells on a selective medium containing ampicillin (for plasmid selection) and a concentration of kasugamycin that is inhibitory to the host strain (e.g., 200 µg/mL).[2]

  • Plasmid Extraction and Analysis: Isolate the recombinant plasmids from the kasugamycin-resistant transformants.

  • Gene Identification: Sequence the insert DNA to identify the open reading frame responsible for kasugamycin resistance.

Visualizations

Kasugamycin_Resistance_Mechanisms cluster_target_modification Target Modification (Ribosome) cluster_enzymatic_inactivation Enzymatic Inactivation cluster_other_mechanisms Other Mechanisms ksgA ksgA gene mutation/ inactivation rRNA_methylation Loss of 16S rRNA dimethylation (A1518, A1519) ksgA->rRNA_methylation low_resistance Low-level Kasugamycin Resistance rRNA_methylation->low_resistance rRNA_mutation 16S rRNA gene mutation (A794G, G926A, A1519C) high_resistance_target High-level Kasugamycin Resistance rRNA_mutation->high_resistance_target rpsI_mutation rpsI gene mutation (Ribosomal Protein S9) rpsI_mutation->low_resistance aac_gene Acquisition of aac(2')-IIa gene acetyltransferase Kasugamycin 2'-N-acetyltransferase (AAC(2')-IIa) aac_gene->acetyltransferase kasugamycin_inactivated Inactivated Kasugamycin acetyltransferase->kasugamycin_inactivated high_resistance_enzymatic High-level Kasugamycin Resistance kasugamycin_inactivated->high_resistance_enzymatic ksgB_mutation ksgB gene mutation permeability Altered cell membrane permeability ksgB_mutation->permeability speD_mutation speD gene mutation (in ksgA- background) spermidine Reduced intracellular spermidine speD_mutation->spermidine high_resistance_speD High-level Kasugamycin Resistance spermidine->high_resistance_speD Kasugamycin Kasugamycin

Caption: Overview of the primary mechanisms of bacterial resistance to kasugamycin.

Troubleshooting_Workflow start Isolate Spontaneous Kasugamycin-Resistant Mutant seq_ksgA Sequence ksgA gene start->seq_ksgA ksgA_mutated Mutation found in ksgA? seq_ksgA->ksgA_mutated low_level_res Mechanism: ksgA inactivation (Low-level resistance) ksgA_mutated->low_level_res Yes seq_rRNA_rpsI Sequence 16S rRNA (A794, G926, A1519) and rpsI gene ksgA_mutated->seq_rRNA_rpsI No rRNA_rpsI_mutated Mutation found? seq_rRNA_rpsI->rRNA_rpsI_mutated high_level_res Mechanism: Target site mutation (High-level resistance) rRNA_rpsI_mutated->high_level_res Yes enzyme_assay Perform enzymatic inactivation assay rRNA_rpsI_mutated->enzyme_assay No enzyme_positive Inactivation detected? enzyme_assay->enzyme_positive enzyme_res Mechanism: Enzymatic modification enzyme_positive->enzyme_res Yes wgs Perform Whole-Genome Sequencing (WGS) enzyme_positive->wgs No

References

Technical Support Center: Optimizing Kasugamycin in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using kasugamycin in antibacterial assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for kasugamycin?

Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit within the mRNA channel, preventing the formation of the translation initiation complex[1][2][3]. This action blocks the binding of initiator tRNA to the ribosome, thereby halting protein production[4][5]. Its specific binding site is located between the P and E sites of the ribosome[1][3].

Q2: What is a recommended starting concentration range for kasugamycin in a Minimum Inhibitory Concentration (MIC) assay?

The effective concentration of kasugamycin can vary significantly depending on the bacterial species. For initial screening, a broad range is recommended. Based on reported MIC values, a starting range of 16 µg/mL to 1024 µg/mL is often appropriate for many gram-negative bacteria.

Q3: Which bacterial species are known to be susceptible to kasugamycin?

Kasugamycin has shown activity against a variety of bacteria, particularly gram-negative species. It has been noted for its effectiveness against Pseudomonas aeruginosa, as well as species of Erwinia, Xanthomonas, and Corynebacterium[3][6]. It also shows inhibitory effects on Escherichia coli[7].

Q4: What are the optimal storage and stability conditions for kasugamycin?

Kasugamycin hydrochloride hydrate is more stable than its free base form[6]. For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place[8]. Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for short periods. Kasugamycin is stable in weak acids but decomposes slowly at a neutral pH and more rapidly in alkaline solutions at room temperature[6].

Data Presentation: Reported MIC Values

The following table summarizes previously reported Minimum Inhibitory Concentration (MIC) values for kasugamycin against common bacterial strains. These values should be used as a reference to guide your experimental design.

Bacterial SpeciesMedian MIC (µg/mL)Additional Notes
Pseudomonas aeruginosa125 - 250Activity is slightly enhanced in more basic media[9][10][11].
Escherichia coli500Concentrations from 100 µg/mL show inhibitory effects[7].

Visualizing Key Processes

Mechanism of Action

cluster_ribosome Bacterial 70S Ribosome 30S 30S Subunit Protein Protein Synthesis Blocked 30S->Protein 50S 50S Subunit Ksg Kasugamycin Ksg->30S Binds to mRNA channel mRNA mRNA mRNA->30S Attempts to bind tRNA Initiator tRNA (fMet-tRNA) tRNA->30S Binding prevented

Caption: Kasugamycin binds to the 30S ribosomal subunit, preventing mRNA and initiator tRNA binding.

Troubleshooting Guide

This section addresses common problems encountered during antibacterial assays with kasugamycin.

Problem 1: No inhibition of bacterial growth observed, even at high concentrations.

  • Possible Cause 1: Bacterial Resistance. The bacterial strain may have intrinsic or acquired resistance to kasugamycin. Resistance can arise from modifications to the ribosomal target site or decreased drug permeability through the cell membrane[5].

    • Solution: Sequence the 16S rRNA gene to check for mutations in the kasugamycin binding site (e.g., around nucleotides G926 and A794 in E. coli)[2][3]. Use a different, sensitive control strain to verify that the antibiotic is active.

  • Possible Cause 2: Kasugamycin Degradation. The antibiotic may have degraded due to improper storage or handling. Kasugamycin is less stable in alkaline solutions[6].

    • Solution: Prepare fresh stock solutions for each experiment. Ensure the pH of your stock solution and final testing medium is not alkaline. Store the stock powder in a cool, dry place[8].

  • Possible Cause 3: Incompatible Media. Components in the culture medium could interfere with kasugamycin's activity.

    • Solution: Test kasugamycin's activity in different standard media, such as Mueller-Hinton Broth (MHB), which is commonly recommended for susceptibility testing.

Problem 2: High variability in MIC results between experiments.

  • Possible Cause 1: Inconsistent Inoculum Size. The final concentration of bacteria in the assay can significantly impact the MIC value.

    • Solution: Standardize your inoculum preparation. Measure the optical density (OD) of the bacterial culture and dilute it to a consistent final concentration (typically ~5 x 10^5 CFU/mL) for each assay[12][13].

  • Possible Cause 2: Pipetting Errors. Inaccurate serial dilutions can lead to incorrect final concentrations of the antibiotic.

    • Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix of antibiotic dilutions to be dispensed into replicate plates to minimize variability.

Troubleshooting Workflow

Start Start: Unexpected Result (e.g., No Inhibition) Check_Drug Verify Kasugamycin Integrity Start->Check_Drug Check_Strain Assess Bacterial Strain Start->Check_Strain Check_Protocol Review Assay Protocol Start->Check_Protocol Sol_Fresh Prepare Fresh Stock Solution Check_Drug->Sol_Fresh Degradation Suspected Sol_QC Test on Sensitive Control Strain Check_Drug->Sol_QC Activity Questionable Sol_Seq Sequence 16S rRNA Gene Check_Strain->Sol_Seq Resistance Suspected Sol_Inoculum Standardize Inoculum Prep Check_Protocol->Sol_Inoculum High Variability Sol_Media Test Alternative Media Check_Protocol->Sol_Media Media Interference Sol_Fresh->Check_Strain End Problem Resolved Sol_Fresh->End Sol_QC->Check_Strain Sol_QC->End Sol_Seq->Check_Protocol Sol_Seq->End Sol_Inoculum->End Sol_Media->End

Caption: A logical workflow for troubleshooting unexpected results in kasugamycin antibacterial assays.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of kasugamycin using the broth microdilution method, adapted from standard guidelines[12][13][14].

Materials:

  • This compound hydrate powder

  • Sterile 96-well microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile tubes for dilution

  • Calibrated multichannel pipettes

Procedure:

  • Preparation of Kasugamycin Stock Solution:

    • Prepare a concentrated stock solution of kasugamycin (e.g., 10 mg/mL) in a suitable sterile solvent (e.g., sterile deionized water). Ensure it dissolves completely.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Prepare the final inoculum by diluting this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of the 96-Well Plate:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the highest concentration of kasugamycin to be tested (prepared in MHB) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing.

    • Column 11 will serve as the positive growth control (no antibiotic). Add 100 µL of MHB.

    • Column 12 will serve as the sterility control (no bacteria). Add 100 µL of MHB.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of kasugamycin at which there is no visible growth.

    • Confirm that there is visible growth in the positive control (column 11) and no growth in the sterility control (column 12).

MIC Assay Workflow Diagram

cluster_controls Assay Controls A Prepare Kasugamycin Stock Solution C Perform 2-Fold Serial Dilutions of Kasugamycin in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Add Bacterial Inoculum to Wells (Final ~5x10^5 CFU/mL) B->D C->D Control_Neg Sterility Control (No Bacteria, No Drug) C->Control_Neg E Incubate Plate (16-20h at 37°C) D->E Control_Pos Positive Control (Bacteria, No Drug) D->Control_Pos F Read Results: Identify Lowest Concentration with No Visible Growth E->F G MIC Value Determined F->G

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Technical Support Center: Kasugamycin pH-Dependent Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the activity and stability of kasugamycin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of kasugamycin in aqueous solutions?

A1: Kasugamycin is most stable in acidic to neutral conditions. As the pH becomes more alkaline, its stability decreases, and the rate of degradation increases. For optimal long-term storage of kasugamycin solutions, a slightly acidic pH is recommended.

Q2: How does pH affect the antibacterial activity of kasugamycin?

A2: The antibacterial activity of kasugamycin is significantly influenced by pH, and this effect can be organism-dependent. For instance, its activity against Pyricularia oryzae, the causative agent of rice blast, is higher in acidic media[1]. Conversely, against Pseudomonas species, kasugamycin exhibits greater activity in a more basic medium[2][3].

Q3: Can kasugamycin be used in growth media of varying pH for susceptibility testing?

A3: Yes, but it is crucial to consider the impact of pH on both the drug's stability and its activity against the specific microorganism being tested. The pH of the growth medium should be buffered and monitored to ensure that the observed effects are due to the antimicrobial properties of kasugamycin and not an artifact of pH-induced degradation or altered activity.

Q4: What are the primary degradation products of kasugamycin at different pH values?

A4: The primary degradation pathway for kasugamycin involves hydrolysis, which is accelerated under alkaline conditions. While specific degradation products are not extensively detailed in readily available literature, hydrolysis would likely break the glycosidic bond, separating the kasugamine and kasuganobiosamine components.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in antimicrobial susceptibility testing. pH of the culture medium is not controlled and is drifting during the experiment.Ensure the use of a well-buffered medium. Measure the pH of the medium before and after the experiment to check for significant shifts.
Kasugamycin stock solution has degraded.Prepare fresh stock solutions of kasugamycin in a slightly acidic buffer and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
Loss of kasugamycin activity in a formulation. The pH of the formulation is in the alkaline range, leading to accelerated degradation.Measure the pH of the formulation. If it is alkaline, consider adjusting it to a slightly acidic or neutral pH, if compatible with the application.
Low recovery of kasugamycin during extraction from a sample matrix. The pH of the extraction buffer is not optimal for kasugamycin solubility or stability.Kasugamycin solubility is pH-dependent. Adjust the pH of the extraction buffer to optimize recovery. Acidic conditions generally favor stability.

Quantitative Data

Table 1: Stability of Kasugamycin at Different pH Values

pHHalf-life (Hours)Temperature (°C)
4.015.33Not Specified
7.012.79Not Specified
9.011.49Not Specified

Table 2: Antimicrobial Activity of Kasugamycin at Different pH Values

OrganismpHMIC (µg/mL)
Pseudomonas spp.Not Specified (Trypticase Soy Broth, pH 7.3)250 (median)
Pseudomonas spp.Not Specified ("more basic medium")125 (median)[2][3]
Escherichia coli MG1655Not Specified500[4][5]
Pyricularia oryzaeAcidic (pH 5)More Active[1]
Pyricularia oryzaeNeutralLess Active

Experimental Protocols

Protocol 1: Determination of Kasugamycin Stability as a Function of pH using HPLC

Objective: To determine the degradation kinetics and half-life of kasugamycin at different pH values.

Materials:

  • Kasugamycin standard

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Water bath or incubator

  • Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH)

  • Volumetric flasks and pipettes

  • HPLC grade water, methanol, and other necessary solvents

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., 4.0, 7.0, and 9.0).

  • Preparation of Kasugamycin Solutions: Prepare a stock solution of kasugamycin in HPLC grade water. From this stock, prepare working solutions of a known concentration (e.g., 1.0 µg/mL and 2.0 µg/mL) in each of the prepared buffer solutions.

  • Incubation: Incubate the kasugamycin solutions at a constant temperature (e.g., 25°C or 40°C).

  • Sampling: At specified time intervals (e.g., 0, 6, 12, 24, and 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the concentration of kasugamycin in each aliquot using a validated HPLC method. A typical mobile phase could be a mixture of methanol and a phosphate buffer at a specific pH.

  • Data Analysis: Plot the natural logarithm of the kasugamycin concentration versus time for each pH value. The degradation rate constant (k) can be determined from the slope of the linear regression. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of Kasugamycin at Different pH Values

Objective: To determine the effect of pH on the antimicrobial activity of kasugamycin against a specific microorganism.

Materials:

  • Kasugamycin stock solution

  • Bacterial or fungal culture

  • Sterile culture medium (e.g., Mueller-Hinton broth for bacteria) buffered at different pH values

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Buffered Media: Prepare the desired culture medium and adjust the pH to a range of values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile buffers.

  • Preparation of Kasugamycin Dilutions: Perform a serial two-fold dilution of the kasugamycin stock solution in each of the pH-buffered media in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding pH-buffered medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the kasugamycin dilutions. Include a positive control (inoculum without kasugamycin) and a negative control (medium only) for each pH.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of kasugamycin that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

Kasugamycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Ribosomal Subunit 70S_Initiation_Complex 70S Initiation Complex (Blocked) 30S_subunit->70S_Initiation_Complex Prevents proper formation 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_Initiation_Complex Kasugamycin Kasugamycin Kasugamycin->30S_subunit Binds to 30S subunit mRNA mRNA mRNA->30S_subunit Initiator_tRNA Initiator tRNA (fMet-tRNA) Initiator_tRNA->30S_subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis_Inhibition

Caption: Mechanism of action of kasugamycin.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Buffers Prepare Buffers (pH 4.0, 7.0, 9.0) Prepare_KSM Prepare Kasugamycin Solutions in Buffers Prepare_Buffers->Prepare_KSM Incubate Incubate at Constant Temperature Prepare_KSM->Incubate Sample Sample at Time Intervals (0, 6, 12, 24, 48h) Incubate->Sample HPLC Analyze Kasugamycin Concentration by HPLC Sample->HPLC Calculate Calculate Degradation Rate and Half-life HPLC->Calculate

Caption: Workflow for pH-dependent stability testing.

References

Technical Support Center: Spontaneous Mutation Frequency for Kasugamycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and experimenting with spontaneous mutation frequency for kasugamycin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of spontaneous resistance to kasugamycin in bacteria?

A1: The predominant mechanism of spontaneous resistance to kasugamycin is through mutations in the ksgA gene.[1] This gene encodes a crucial enzyme, 16S rRNA dimethyltransferase, which methylates two adjacent adenosine residues (A1518 and A1519) in the 16S rRNA of the 30S ribosomal subunit. Inactivation of KsgA due to mutation leads to the loss of this methylation, which in turn confers resistance to kasugamycin. Less frequently, resistance can also arise from direct mutations in the 16S rRNA at positions A794, G926, or A1519.

Q2: What is the typical spontaneous mutation frequency for kasugamycin resistance?

A2: The spontaneous mutation frequency for low-level kasugamycin resistance is generally in the range of 10⁻⁶ to 10⁻⁹ mutations per cell division, depending on the bacterial species and experimental conditions. For instance, in Bacillus subtilis and Escherichia coli, a frequency of approximately 10⁻⁶ has been observed for initial ksgA mutations.[1] In Neisseria gonorrhoeae, the frequency was found to be less than 4.4 x 10⁻⁶ resistant colony-forming units (CFU)/total CFU.[2][3]

Q3: Is there a known signaling pathway that regulates kasugamycin resistance?

A3: Currently, there is no evidence of a complex signaling pathway that regulates kasugamycin resistance in the way that some other antibiotic resistance mechanisms are controlled. Instead, resistance primarily arises from spontaneous, random mutations in the ksgA gene or the 16S rRNA. However, the expression of the ksgA gene itself is subject to a form of autogenous regulation at the translational level. The KsgA protein can bind to its own mRNA, thereby inhibiting its own translation.[4] This feedback loop helps to control the cellular level of the KsgA enzyme.

Troubleshooting Guides

Problem 1: No resistant colonies are observed on selective plates.

  • Possible Cause: The concentration of kasugamycin in the selective plates may be too high, preventing the growth of even low-level resistant mutants.

    • Solution: Determine the Minimum Inhibitory Concentration (MIC) of kasugamycin for your wild-type strain. For initial screening of spontaneous mutants, use a concentration that is 2-4 times the MIC.

  • Possible Cause: The number of cells plated was insufficient to detect a rare mutation event.

    • Solution: Increase the number of cells plated. For a fluctuation assay, it is crucial to plate the entire volume of each parallel culture to ensure that all potential mutants are captured.

  • Possible Cause: The incubation time is too short.

    • Solution: Extend the incubation period of the selective plates. Some resistant mutants may have a slower growth rate than the wild-type strain and require more time to form visible colonies.

Problem 2: A very high and inconsistent number of resistant colonies across replicate plates.

  • Possible Cause: "Jackpot" mutations. In a fluctuation assay, a mutation that occurs early in the growth of a liquid culture will result in a large number of resistant progeny, leading to a plate with a very high colony count (a "jackpot"). This is a natural feature of the Luria-Delbrück distribution and not necessarily an experimental error.

    • Solution: This is the expected outcome of a fluctuation assay. Use appropriate statistical methods, such as the p₀ method or the median method, to calculate the mutation rate, as these are less skewed by jackpot events than simply averaging the number of mutants.

  • Possible Cause: Pre-existing resistant mutants in the initial inoculum.

    • Solution: Ensure that the starting culture for your fluctuation assay is initiated from a single, well-isolated colony that is sensitive to kasugamycin. It is also good practice to perform a pre-screening of the inoculum on selective plates to confirm the absence of resistant cells.

Problem 3: Difficulty in reproducing mutation frequency results.

  • Possible Cause: Inconsistent experimental conditions.

    • Solution: Standardize all aspects of the experimental protocol, including media composition, growth temperature, aeration, and the final cell density of the cultures. The physiological state of the cells can influence mutation rates.

  • Possible Cause: Phenotypic lag.

    • Solution: After a mutation occurs, there may be a delay before the resistant phenotype is fully expressed. This can be due to the time required to dilute out existing sensitive ribosomes. Consider including a short, non-selective outgrowth step after liquid culture and before plating on selective media to allow for the expression of the resistance phenotype.

Quantitative Data Summary

The following table summarizes the spontaneous mutation frequencies for kasugamycin resistance in various bacteria as reported in the literature.

Bacterial SpeciesMutation Frequency (per cell division or CFU)Notes
Escherichia coli~10⁻⁶ (for initial ksgA mutation)Once an initial ksgA mutation is acquired, the frequency of high-level resistance increases by 200- to 500-fold.[1]
Bacillus subtilis4 x 10⁻⁹ to 7 x 10⁻⁹Spontaneous mutants were isolated on plates containing 3 to 5 mg of kasugamycin per ml.
Bacillus subtilis~10⁻⁶ (for initial ksgA mutation)Acquisition of an initial ksgA mutation leads to a 100-fold greater frequency of high-level kasugamycin resistance.[1]
Neisseria gonorrhoeae<4.4 x 10⁻⁶ resistant CFU/total CFUAll isolated spontaneous resistant variants had mutations in the ksgA gene.[2][3]
Mycobacterium smegmatis1.7 x 10⁻⁸ (for resistance to kanamycin, another aminoglycoside)While not specific to kasugamycin, this provides an estimate for a related antibiotic in a relevant model organism.

Experimental Protocols

Protocol 1: Determination of Spontaneous Mutation Frequency using the Luria-Delbrück Fluctuation Assay

This protocol is a generalized method for determining the spontaneous mutation rate to kasugamycin resistance.

Materials:

  • Bacterial strain of interest (kasugamycin-sensitive)

  • Non-selective liquid medium (e.g., LB broth)

  • Non-selective agar plates

  • Selective agar plates containing kasugamycin (concentration to be optimized, typically 2-4x MIC)

  • Sterile culture tubes or a 96-well plate

  • Incubator

  • Spectrophotometer or other means of measuring cell density

Procedure:

  • Preparation of the Inoculum:

    • Inoculate a single, kasugamycin-sensitive colony into a small volume of non-selective liquid medium.

    • Grow the culture to mid-log phase.

    • Determine the cell concentration (CFU/mL) by plating serial dilutions on non-selective agar.

    • Dilute the culture to a final concentration of approximately 10³ cells/mL. This will be your inoculum.

  • Growth of Parallel Cultures:

    • Inoculate a series of at least 10-20 parallel cultures with a small, known number of cells from the diluted inoculum (e.g., 100 µL of the 10³ cells/mL inoculum into 1 mL of fresh, non-selective medium in culture tubes).

    • Incubate the parallel cultures without shaking (to minimize aeration differences) at the optimal growth temperature until they reach saturation (stationary phase).

  • Plating for Total Viable Cells:

    • From at least three of the parallel cultures, prepare serial dilutions and plate onto non-selective agar to determine the total number of viable cells (Nt) per culture.

  • Plating for Resistant Mutants:

    • Plate the entire volume of the remaining parallel cultures onto individual selective agar plates containing kasugamycin.

    • Incubate the selective plates at the optimal growth temperature until resistant colonies appear (this may take longer than on non-selective plates).

  • Data Analysis:

    • Count the number of colonies on the selective plates for each parallel culture.

    • Calculate the mutation rate using one of the established methods for fluctuation analysis, such as the p₀ method (if a significant fraction of cultures have no resistant colonies) or the median method.

Calculation using the p₀ Method:

  • This method is suitable when some of the parallel cultures have zero resistant colonies.

  • The proportion of cultures with no mutants (p₀) is used to estimate the average number of mutational events (m) per culture using the formula: p₀ = e⁻ᵐ Therefore, m = -ln(p₀)

  • The mutation rate (µ) per cell division is then calculated as: µ = m / Nₜ where Nₜ is the average total number of cells per culture.

Visualizations

Caption: Mechanism of kasugamycin resistance via ksgA gene mutation.

Fluctuation_Assay_Workflow cluster_prep 1. Preparation cluster_growth 2. Growth of Parallel Cultures cluster_plating 3. Plating cluster_analysis 4. Analysis Start_Culture Single Kasugamycin-Sensitive Colony Inoculum_Culture Grow to Mid-Log Phase Start_Culture->Inoculum_Culture Dilute_Inoculum Dilute to ~10³ cells/mL Inoculum_Culture->Dilute_Inoculum Parallel_Cultures Inoculate 10-20+ Cultures with a small number of cells Dilute_Inoculum->Parallel_Cultures Incubate_Cultures Incubate to Saturation (No Selection) Parallel_Cultures->Incubate_Cultures Plate_Total Plate serial dilutions from 3+ cultures on Non-Selective Agar Incubate_Cultures->Plate_Total Plate_Mutants Plate entire volume of remaining cultures on Selective (Kasugamycin) Agar Incubate_Cultures->Plate_Mutants Count_Total Count Colonies to get Nₜ (Total cells/culture) Plate_Total->Count_Total Count_Mutants Count Resistant Colonies Plate_Mutants->Count_Mutants Calculate_Rate Calculate Mutation Rate (e.g., p₀ or median method) Count_Total->Calculate_Rate Count_Mutants->Calculate_Rate

Caption: Experimental workflow for the Luria-Delbrück fluctuation assay.

References

Validation & Comparative

Kasugamycin and Oxytetracycline: A Comparative Guide for Fire Blight Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fire blight, a destructive bacterial disease of pome fruits caused by Erwinia amylovora, poses a significant threat to apple and pear production worldwide. Management of this disease has heavily relied on antibiotics, with streptomycin being a historical standard. However, the emergence of streptomycin-resistant strains has necessitated the evaluation and use of alternative bactericides. This guide provides an objective comparison of two such alternatives, kasugamycin and oxytetracycline, for the control of fire blight, supported by experimental data.

Performance Comparison

Kasugamycin and oxytetracycline are both effective in managing fire blight, but they exhibit different levels of efficacy and modes of action. Field trials have consistently shown that kasugamycin provides control of blossom blight that is statistically equivalent to or better than the industry standard, streptomycin.[1][2][3] In contrast, the performance of oxytetracycline has been reported as more variable.[4][5]

Studies have demonstrated that both kasugamycin and streptomycin can cause significant reductions in E. amylovora populations on apple flower stigmas, by as much as 4 to 5 logs over a 4- to 5-day period in some experiments.[4][5] Oxytetracycline's effect on bacterial populations has been less consistent, with significant reductions observed in only one of three experiments in a particular study.[4][5] Consequently, disease incidence was significantly higher for oxytetracycline-treated flowers compared to other antibiotic treatments in two out of three years of the same study.[4][5]

It is also important to note that the effectiveness of both kasugamycin and oxytetracycline can be influenced by environmental factors such as solar radiation and temperature, which can negatively impact their activity.[4][5] Furthermore, the pH of the spray solution can affect the stability and efficacy of both antibiotics, with increased acidity enhancing their performance.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the efficacy of kasugamycin and oxytetracycline.

Table 1: In Vitro Sensitivity of Erwinia amylovora

AntibioticMean MIC (mg/L)MIC Range for ≥95% Inhibition (mg/L)Reference
Kasugamycin18.56.9 - 46.7[2][8]
OxytetracyclineNot explicitly stated in the same study for direct comparisonNot explicitly stated in the same study for direct comparison
StreptomycinLower than KasugamycinLower than Kasugamycin[2][8]

Note: MIC (Minimum Inhibitory Concentration) values for kasugamycin were found to be higher than those for streptomycin or oxytetracycline in one study, though the in vitro activity of all three is highly dependent on the assay medium.[2][8]

Table 2: Field Efficacy for Blossom Blight Control

TreatmentApplication RateDisease Incidence Reduction (%)Reference
Kasugamycin100 mg/LSimilar or higher than streptomycin and oxytetracycline[2][8]
Oxytetracycline200 µg/ml42% (average over 8 trials)[9][10]
StreptomycinNot specified76% (average over 8 trials)[9][10]
Acidified OxytetracyclineLabel rate + citric acid85.9%[6][7][11]
Non-acidified OxytetracyclineLabel rate72.2%[6][7][11]
Acidified KasugamycinNot specified94%[6]
Non-acidified KasugamycinNot specified83%[6]

Table 3: Effect on Erwinia amylovora Population on Apple Flower Stigmas

TreatmentPopulation ReductionReference
Kasugamycin4 to 5 logs over 4-5 days[4][5]
OxytetracyclineVariable, significant reduction in 1 of 3 experiments[4][5]
Streptomycin4 to 5 logs over 4-5 days[4][5]

Mechanisms of Action

Kasugamycin and oxytetracycline employ different mechanisms to inhibit the growth of Erwinia amylovora.

Kasugamycin: As an aminoglycoside antibiotic, kasugamycin targets the bacterial ribosome.[1][3][12][13] It specifically binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis. This action is distinct from other aminoglycosides like streptomycin.[1]

Oxytetracycline: Oxytetracycline is a member of the tetracycline class of antibiotics. Its mechanism of action also involves the inhibition of bacterial protein synthesis.[14][15] It binds to the 30S ribosomal subunit and prevents the aminoacyl-tRNA from binding to the A site of the ribosome, thereby halting the elongation of the polypeptide chain.[14][15][16][17]

Antibiotic_Mechanism_of_Action cluster_kasugamycin Kasugamycin cluster_oxytetracycline Oxytetracycline Kasugamycin Kasugamycin Ribosome_K 30S Ribosomal Subunit Kasugamycin->Ribosome_K Binds to Protein_Synthesis_K Protein Synthesis Initiation Ribosome_K->Protein_Synthesis_K Inhibits Oxytetracycline Oxytetracycline Ribosome_O 30S Ribosomal Subunit Oxytetracycline->Ribosome_O Binds to tRNA aminoacyl-tRNA Ribosome_O->tRNA Blocks binding of Protein_Synthesis_O Protein Chain Elongation tRNA->Protein_Synthesis_O Prevents

Caption: Mechanisms of action for Kasugamycin and Oxytetracycline.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

In Vitro Sensitivity Assay (MIC Determination)

A common method for determining the in vitro toxicity of bactericides is the spiral gradient dilution method.

  • Media Preparation: A radial concentration gradient of the antibiotic (kasugamycin or oxytetracycline) is established in a suitable agar medium (e.g., nutrient agar) in Petri dishes using a spiral plater.

  • Bacterial Culture: Erwinia amylovora isolates are grown in a nutrient broth for 24 hours.

  • Inoculation: A suspension of the test bacteria (e.g., 10 µl of 10⁸ cfu/ml) is streaked radially along the concentration gradient.

  • Incubation: The plates are incubated for 2 days at 25°C.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined by measuring the radial distance from the center of the plate to the point where bacterial growth is inhibited. This distance is then converted to a concentration value using a specific computer program.

Field Efficacy Trial for Blossom Blight Control

Field trials are essential to evaluate the performance of treatments under real-world conditions.

  • Experimental Design: Trials are typically arranged in a randomized complete block design with multiple replicates per treatment.

  • Treatment Application: Antibiotic solutions are applied to fruit trees (e.g., apple or pear) at specific bloom stages (e.g., full bloom) using a hand sprayer or air-blast sprayer to the point of runoff.

  • Inoculation: After the spray has dried, blossoms are inoculated with a known virulent strain of Erwinia amylovora.

  • Incubation: Inoculated branches may be covered with bags overnight to maintain humidity and promote infection.

  • Disease Assessment: Disease incidence (percentage of infected blossom clusters) is evaluated after a set period, typically 7-14 days.

  • Data Analysis: Statistical analysis is performed to compare the efficacy of different treatments against an untreated control.

Field_Efficacy_Workflow A Randomized Block Design Setup B Antibiotic Application (e.g., Kasugamycin, Oxytetracycline) at Full Bloom A->B C Inoculation with Erwinia amylovora B->C D Incubation (Overnight Bagging) C->D E Disease Assessment (7-14 days post-inoculation) D->E F Statistical Analysis of Disease Incidence E->F

Caption: A typical workflow for a field efficacy trial.

Conclusion

Both kasugamycin and oxytetracycline are valuable tools for the management of fire blight, particularly in regions with streptomycin resistance. Experimental data suggests that kasugamycin generally provides more consistent and, in some cases, superior control of blossom blight compared to oxytetracycline. The efficacy of both antibiotics can be enhanced by acidifying the spray solution. The choice of antibiotic should be guided by local resistance management strategies, environmental conditions, and the specific disease pressure in the orchard. Continued research into integrated pest management strategies, including the rotation of antibiotics with different modes of action and the use of biological controls, is essential for the long-term sustainable management of fire blight.

References

Cross-resistance studies between kasugamycin and other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of kasugamycin's cross-resistance profile with other antibiotics, supported by experimental data, reveals a low potential for cross-resistance, particularly with clinically significant aminoglycosides. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, has a unique mechanism of action that distinguishes it from many other members of its class. Its primary use has been in agriculture to control plant diseases, which has led to inquiries regarding its potential for cross-resistance with antibiotics used in human and animal medicine. This guide synthesizes available data to provide a clear comparison of kasugamycin's activity in the context of antibiotic resistance.

Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)

Studies investigating the cross-resistance of kasugamycin have consistently shown a lack of significant cross-resistance with other aminoglycosides and different classes of antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from a study on kasugamycin-sensitive and kasugamycin-resistant strains of Burkholderia glumae, a plant-pathogenic bacterium.

AntibioticChemical ClassMIC (µg/mL) for KSM-Sensitive StrainsMIC (µg/mL) for KSM-Resistant Strains
KasugamycinAminoglycoside12.5 - 251,600 - 3,200
StreptomycinAminoglycoside1.6 - 3.11.6 - 3.1
NeomycinAminoglycoside0.8 - 1.60.8 - 1.6
ParomomycinAminoglycoside3.1 - 6.33.1 - 6.3
RibostamycinAminoglycoside1.6 - 3.11.6 - 3.1
KanamycinAminoglycoside0.8 - 1.60.8 - 1.6
TobramycinAminoglycoside0.4 - 0.80.4 - 0.8
GentamicinAminoglycoside0.4 - 0.80.4 - 0.8
SisomicinAminoglycoside0.2 - 0.40.2 - 0.4
SpectinomycinAminocyclitol6.3 - 12.56.3 - 12.5
ChloramphenicolAmphenicol3.1 - 6.33.1 - 6.3
TetracyclineTetracycline0.8 - 1.60.8 - 1.6

Data sourced from a study on Burkholderia glumae, a rice-pathogenic bacteria.[1]

The data clearly indicates that while the kasugamycin-resistant strains exhibit a significantly high level of resistance to kasugamycin, their susceptibility to other aminoglycosides and antibiotics from different classes remains largely unchanged. This suggests that the mechanism of resistance to kasugamycin in these strains is specific and does not confer resistance to the other tested antibiotics.

While comprehensive comparative data on clinically relevant human pathogens is limited, studies on organisms like Escherichia coli and Pseudomonas aeruginosa have shown that kasugamycin generally has high MIC values against them, suggesting it is not a primary candidate for treating infections caused by these bacteria.[2][3]

Mechanisms of Kasugamycin Resistance

The low incidence of cross-resistance can be attributed to the specific mechanisms of kasugamycin resistance, which differ from the more common resistance mechanisms affecting other aminoglycosides. The primary mechanisms are:

  • Modification of the Ribosomal Target: The most common mechanism involves mutations in the ksgA gene.[4] This gene encodes a 16S rRNA methyltransferase that dimethylates two specific adenosine residues (A1518 and A1519) in the 16S rRNA of the 30S ribosomal subunit.[5] The absence of this methylation in ksgA mutants alters the ribosomal structure, leading to kasugamycin resistance.[5][6] Mutations directly in the 16S rRNA at or near the kasugamycin binding site can also confer resistance.[5]

  • Enzymatic Inactivation: A novel 2′-N-acetyltransferase, encoded by the aac(2')-IIa gene, has been identified in kasugamycin-resistant plant-pathogenic bacteria.[7] This enzyme specifically acetylates kasugamycin, rendering it inactive. Importantly, this enzyme does not inactivate other aminoglycosides.[7]

The following diagram illustrates the primary pathways of kasugamycin resistance:

KasugamycinResistance Kasugamycin Resistance Mechanisms cluster_target_modification Target Modification cluster_resistance_mutation Resistance Pathway cluster_enzymatic_inactivation Enzymatic Inactivation ksgA ksgA gene methyltransferase 16S rRNA Methyltransferase ksgA->methyltransferase Encodes rRNA_methylation 16S rRNA (A1518/A1519) Methylation methyltransferase->rRNA_methylation Catalyzes ribosome_assembly Functional 30S Ribosomal Subunit rRNA_methylation->ribosome_assembly Required for kasugamycin_binding Kasugamycin Binding ribosome_assembly->kasugamycin_binding Target for protein_synthesis_inhibition Protein Synthesis Inhibition kasugamycin_binding->protein_synthesis_inhibition Leads to ksgA_mutation ksgA Mutation no_methylation No 16S rRNA Methylation ksgA_mutation->no_methylation Leads to altered_ribosome Altered 30S Ribosomal Subunit no_methylation->altered_ribosome Results in resistance Kasugamycin Resistance altered_ribosome->resistance Confers aac_gene aac(2')-IIa gene acetyltransferase Kasugamycin 2'-N-acetyltransferase aac_gene->acetyltransferase Encodes inactivated_kasugamycin Inactive Kasugamycin acetyltransferase->inactivated_kasugamycin Produces kasugamycin Kasugamycin kasugamycin->acetyltransferase Substrate for resistance2 Kasugamycin Resistance inactivated_kasugamycin->resistance2 Results in

Caption: Primary mechanisms of kasugamycin resistance.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in cross-resistance studies. The following is a generalized protocol for the broth microdilution method, a commonly used technique that aligns with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Protocol for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Prepare fresh, pure cultures of the bacterial strains to be tested on appropriate agar plates.
  • Antibiotics: Prepare stock solutions of kasugamycin and other antibiotics to be tested at a known concentration in a suitable solvent.
  • Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
  • 96-Well Microtiter Plates: Use sterile, U- or V-bottom 96-well plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the same morphological type from an agar plate culture.
  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium.
  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
  • Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of each antibiotic in the growth medium directly in the 96-well plates.
  • The final volume in each well after adding the inoculum should be 100 µL.
  • Include a growth control well (containing only medium and inoculum, no antibiotic) and a sterility control well (containing only medium).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

This detailed protocol provides a standardized method for assessing the in vitro activity of kasugamycin and comparing it with other antibiotics to investigate cross-resistance patterns.

Conclusion

The available evidence strongly suggests that kasugamycin possesses a low risk of cross-resistance with other clinically important antibiotics, including other aminoglycosides. This is primarily due to its unique resistance mechanisms that are not typically shared with other antibiotic classes. For researchers and professionals in drug development, this characteristic makes kasugamycin and its derivatives interesting subjects for further study, particularly in the context of developing novel antimicrobial agents that can circumvent existing resistance mechanisms. However, it is important to note that the clinical utility of kasugamycin against human pathogens is limited due to its generally high MIC values for these organisms.

References

Validating the Bacteriostatic Effect of Kasugamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bacteriostatic performance of kasugamycin against other well-established bacteriostatic agents. By presenting supporting experimental data, detailed methodologies, and clear visualizations of molecular mechanisms, this document serves as a valuable resource for researchers investigating novel antimicrobial agents.

Kasugamycin is an aminoglycoside antibiotic known for its specific inhibition of bacterial protein synthesis, leading to a bacteriostatic effect where bacterial growth is halted rather than the cells being killed.[1] This guide compares its activity to two other widely recognized bacteriostatic antibiotics that also target the ribosome: tetracycline and chloramphenicol.

Comparison of Action Mechanisms

Kasugamycin, tetracycline, and chloramphenicol all achieve their bacteriostatic effect by interfering with bacterial protein synthesis, but they target different aspects of the ribosomal machinery.

  • Kasugamycin: This aminoglycoside antibiotic inhibits the initiation of translation. It binds to the 30S ribosomal subunit in a way that interferes with the binding of the initiator fMet-tRNA to the P-site. This action prevents the formation of the 70S initiation complex, thereby blocking the start of protein synthesis.

  • Tetracycline: Tetracycline also targets the 30S ribosomal subunit. Its mechanism involves blocking the A-site (aminoacyl site), which physically prevents the binding of aminoacyl-tRNA.[2][3][4][5] This inhibition at a key step of the elongation cycle effectively stops the addition of new amino acids to the growing polypeptide chain.[3]

  • Chloramphenicol: In contrast, chloramphenicol binds to the 50S ribosomal subunit. It specifically inhibits the peptidyl transferase enzyme, the component responsible for forming peptide bonds between amino acids.[6][7] By obstructing this crucial catalytic activity, chloramphenicol halts the elongation of the protein chain.[6]

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for kasugamycin and its alternatives against the standard reference strain Escherichia coli. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

AntibioticTarget Ribosomal SubunitTest OrganismMIC (µg/mL)Source
Kasugamycin 30SEscherichia coli MG1655500[8]
Tetracycline 30SEscherichia coli (Wild Type)8[9]
Chloramphenicol 50SEscherichia coli (Wild Type)16[9]

Note: Data is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.

Mandatory Visualization

The diagrams below illustrate the distinct mechanisms of action for each antibiotic and a typical workflow for validating bacteriostatic activity.

Kasugamycin_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex No 70S Initiation Complex Formed Protein Synthesis Blocked 30S->Initiation_Complex 50S 50S Subunit Kasugamycin Kasugamycin Kasugamycin->30S Binds to mRNA channel fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->30S Binding to P-site is inhibited mRNA mRNA mRNA->30S

Caption: Mechanism of Action for Kasugamycin.

Tetracycline_Mechanism cluster_ribosome Translating Ribosome (70S) Ribosome P-site A-site E-site Elongation_Blocked Polypeptide Chain Elongation Halted Protein Synthesis Blocked Ribosome->Elongation_Blocked Tetracycline Tetracycline Tetracycline->Ribosome:A Binds to 30S subunit at A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->Ribosome:A Binding to A-site is blocked

Caption: Mechanism of Action for Tetracycline.

Chloramphenicol_Mechanism cluster_ribosome Translating Ribosome (70S) 50S 50S Subunit Peptidyl_Transferase Peptidyl Transferase Center 50S->Peptidyl_Transferase Chloramphenicol Chloramphenicol Chloramphenicol->Peptidyl_Transferase Binds and inhibits Elongation_Blocked Peptide Bond Formation Fails Protein Synthesis Blocked Peptidyl_Transferase->Elongation_Blocked

Caption: Mechanism of Action for Chloramphenicol.

Bacteriostatic_Validation_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_growth Growth Curve Analysis Prep_Culture Prepare overnight bacterial culture Inoculate Inoculate antibiotic dilutions with standardized bacterial suspension Prep_Culture->Inoculate Inoculate_Growth Inoculate fresh media containing sub-MIC & MIC concentrations Prep_Culture->Inoculate_Growth Prep_Antibiotic Prepare serial dilutions of antibiotic Prep_Antibiotic->Inoculate Prep_Antibiotic->Inoculate_Growth Incubate Incubate 16-20 hours at 35°C Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC Monitor_OD Monitor Optical Density (OD600) at regular intervals Inoculate_Growth->Monitor_OD Plot_Curve Plot OD600 vs. Time Monitor_OD->Plot_Curve

Caption: Experimental Workflow for Bacteriostatic Effect Validation.

Experimental Protocols

To ensure reproducibility and standardization, the following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), are provided for key experiments.[9][10][11]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

a. Materials:

  • Test bacterium (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Antibiotic stock solutions (Kasugamycin, Tetracycline, Chloramphenicol)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Inoculum Preparation:

  • Select 3-5 isolated colonies from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Plate Preparation and Inoculation:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Create a two-fold serial dilution of each antibiotic across the plate, starting from a high concentration.

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

d. Incubation and Interpretation:

  • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) compared to the growth control.[12]

Bacterial Growth Curve Analysis

This assay visualizes the effect of an antibiotic on bacterial growth over time.

a. Materials:

  • Same as MIC determination, plus a microplate reader capable of kinetic reads at OD600.

b. Procedure:

  • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • In a 96-well plate, add fresh CAMHB containing the test antibiotic at various concentrations (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC).

  • Inoculate the wells with the bacterial suspension to a final OD600 of approximately 0.05.

  • Place the plate in a microplate reader set to 37°C with shaking.

  • Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.[13]

c. Data Analysis:

  • Plot the average OD600 values against time for each antibiotic concentration.

  • Compare the growth curves. A bacteriostatic agent will typically show an inhibition of growth (a plateau at or near the initial inoculum density) at and above the MIC, whereas the no-antibiotic control will exhibit a classic sigmoidal growth curve.

Time-Kill Kinetics Assay

This assay differentiates between bacteriostatic and bactericidal activity by measuring the number of viable cells over time.

a. Materials:

  • Same as previous protocols, plus sterile agar plates for colony counting.

b. Procedure:

  • Inoculate flasks containing CAMHB and the antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) with a starting bacterial inoculum of ~5 x 10⁵ CFU/mL. Include a growth control flask without antibiotic.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates.

  • Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU).

c. Data Analysis:

  • Plot the log10 CFU/mL against time.

  • Bacteriostatic activity is generally defined as a <3-log10 reduction (i.e., <99.9% killing) in CFU/mL from the initial inoculum over a 24-hour period.[14] The viable cell count remains relatively constant or declines slightly.

  • Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL.[14]

References

Assessing Kasugamycin's Synergistic Effects with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kasugamycin's performance in combination with other antibiotics, supported by available experimental data. Kasugamycin, an aminoglycoside antibiotic, has demonstrated potential for synergistic activity, enhancing the efficacy of other antimicrobial agents. This is particularly relevant in the context of growing antibiotic resistance, where combination therapies are a critical strategy.

Data Presentation: Synergistic Activity of Kasugamycin

The following tables summarize the quantitative data from studies assessing the synergistic effects of kasugamycin with other antibiotics.

Table 1: Synergistic Effect of Kasugamycin with Rifampicin against Mycobacterium smegmatis

Antibiotic CombinationMethodConcentration (Kasugamycin)Concentration (Rifampicin)ResultReference
Kasugamycin + RifampicinPlating Assay50 µg/ml20 µg/mlSignificant decrease in survival fraction of rifampicin-tolerant colonies[1]

Table 2: Enhanced Killing of Mycobacterium smegmatis with Kasugamycin and Rifampicin Combination

TreatmentTime PointLog10 CFU/ml (approx.)ResultReference
Control (no drug)24h9.0Growth[1]
Kasugamycin (50 µg/ml)24h9.0No effect on growth[1]
Rifampicin (20 µg/ml)24h7.5Bacteriostatic effect[1]
Kasugamycin + Rifampicin24h5.5Enhanced killing[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess antibiotic synergy by determining the Fractional Inhibitory Concentration (FIC) index.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the rows (e.g., kasugamycin), and the other is diluted along the columns (e.g., a β-lactam). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity. The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Bacterial Culture: A bacterial culture is grown to the logarithmic phase.

  • Antibiotic Exposure: The culture is then diluted into fresh broth containing the antibiotics at desired concentrations (e.g., at their MICs, or sub-inhibitory concentrations), both individually and in combination. A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates.

  • Colony Counting: After incubation, the number of colony-forming units (CFU/ml) is determined for each time point.

  • Data Analysis: The results are plotted as log10 CFU/ml versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/ml at 24 hours by the combination compared with the most active single agent.

Rifampicin Potentiation Assay with Kasugamycin

This specific protocol was used to assess the synergy between kasugamycin and rifampicin against Mycobacterium species[2].

  • Bacterial Strains and Culture: Mycobacterium smegmatis mc²-155 or Mycobacterium tuberculosis H37Rv are cultured in Middlebrook 7H9 broth supplemented with appropriate nutrients. For plating assays, Middlebrook 7H11 agar is used[2].

  • Antibiotic Preparation: Rifampicin is dissolved in DMSO, and kasugamycin is dissolved in water and filter-sterilized[2].

  • Plating Assay for Rifampicin Tolerance: Mycobacterial cultures are spread on 7H11 agar plates containing a specific concentration of rifampicin (e.g., 0.2 µg/ml for M. tuberculosis) with or without a sub-inhibitory concentration of kasugamycin (e.g., 31 µg/ml for M. tuberculosis)[2]. The plates are incubated for several weeks, and the number of surviving colonies is counted.

  • Time-Kill Assay in Axenic Culture: Mycobacterial cultures are grown to mid-log phase and then exposed to rifampicin with and without a sub-inhibitory concentration of kasugamycin. Samples are taken at various time points, serially diluted, and plated to determine the CFU/ml[1].

Mandatory Visualizations

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay CB1 Prepare serial dilutions of Antibiotic A and B in a 96-well plate CB2 Inoculate with bacterial suspension CB1->CB2 CB3 Incubate for 18-24h at 37°C CB2->CB3 CB4 Determine MICs and calculate FIC Index CB3->CB4 TK1 Grow bacterial culture to log phase TK2 Expose culture to antibiotics (single and combination) TK1->TK2 TK3 Collect and plate samples at time intervals TK2->TK3 TK4 Count CFUs and plot time-kill curves TK3->TK4 Start Start Synergy Assessment Start->CB1 Start->TK1

Caption: Workflow for Checkerboard and Time-Kill Assays.

Mechanism of Kasugamycin and Rifampicin Synergy

Ksg_Rif_Synergy cluster_synergy Synergistic Effect Kasugamycin Kasugamycin Ribosome 30S Ribosomal Subunit Kasugamycin->Ribosome inhibits CellDeath Enhanced Bacterial Cell Death Kasugamycin->CellDeath potentiates Rifampicin Rifampicin RNAPolymerase RNA Polymerase Rifampicin->RNAPolymerase inhibits Rifampicin->CellDeath action of Translation Protein Synthesis (Translation Initiation) Ribosome->Translation mediates Transcription RNA Synthesis (Transcription) RNAPolymerase->Transcription mediates Translation->CellDeath Transcription->CellDeath

Caption: Proposed synergistic mechanism of Kasugamycin and Rifampicin.

Discussion of Synergistic Mechanisms

The primary mechanism of action for kasugamycin is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which interferes with translation initiation[3][4]. Rifampicin, on the other hand, inhibits bacterial DNA-dependent RNA polymerase, thus blocking transcription.

The synergistic effect observed between kasugamycin and rifampicin, particularly in Mycobacterium, is thought to be due to a multi-pronged attack on essential cellular processes. One hypothesis is that by reducing the rate of protein synthesis, kasugamycin may decrease the production of proteins involved in rifampicin resistance mechanisms or stress responses. Specifically, in Mycobacterium tuberculosis, kasugamycin has been shown to decrease mistranslation, which can contribute to rifampicin tolerance[1][5]. By increasing translational fidelity, kasugamycin appears to make the bacteria more susceptible to the effects of rifampicin[1].

While specific data on kasugamycin's synergy with other antibiotic classes is limited, aminoglycosides, in general, are known to exhibit synergy with β-lactams and glycopeptides. This is often attributed to the disruption of the cell wall by β-lactams or glycopeptides, which facilitates the uptake of aminoglycosides into the bacterial cell, allowing them to reach their ribosomal target more effectively. Further research is warranted to explore if kasugamycin follows this general pattern of synergy with cell wall synthesis inhibitors against a broader range of pathogenic bacteria.

References

Safety Operating Guide

Proper Disposal of Kasugamycin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Kasugamycin hydrochloride is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Hazard Classification and Safety Overview

While several Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is still prudent to handle it with care.[1][2] It is considered slightly hazardous to water, and precautions should be taken to prevent its entry into aquatic systems.[1] Some data suggests it may be irritating to mucous membranes and the upper respiratory tract.[3]

Hazard Identification Summary

Hazard Classification SystemRatingCitation(s)
GHS Classification Not a hazardous substance or mixture[1][2]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class 1 (Slightly hazardous for water)[1]

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all national and local regulations.[2] Waste generators must determine if a discarded chemical is classified as hazardous waste under their specific regulatory framework.[4]

Waste Collection and Storage
  • Containment : Keep the chemical waste in its original container or a suitable, clearly labeled, and closed container for disposal.[2][5] Do not mix with other waste.[2]

  • Labeling : Ensure all waste containers are accurately labeled with the contents.

  • Storage : Store waste containers in a dry, cool, and well-ventilated area, away from incompatible materials, foodstuffs, and feed.[5][6]

Disposal of Unused Product
  • Professional Disposal : The recommended method for disposal is to transfer the waste to a licensed chemical destruction plant or use controlled incineration with flue gas scrubbing.[5]

  • Avoid Environmental Release : Crucially, do not allow the product to enter drains, sewers, or surface and ground water.[1][5] Discharge into the environment should be avoided.[5]

  • Small Quantities : One SDS suggests that smaller quantities can potentially be disposed of with household waste; however, this should be verified against local regulations and is generally not recommended in a professional laboratory setting.[1]

Handling Empty Containers
  • Treat as Product : Uncleaned containers should be handled as if they still contain the product.[2]

  • Decontamination : Containers can be triple-rinsed or subjected to an equivalent cleaning process.[5] The rinsate should be collected for proper disposal.[6]

  • Recycling/Reconditioning : After proper decontamination, containers may be offered for recycling or reconditioning.[5]

  • Final Disposal : If recycling is not an option, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill or via controlled incineration where permissible.[5][6]

Spill Management and Cleanup
  • Personal Protective Equipment (PPE) : Before cleanup, ensure appropriate PPE is worn, including gloves, safety goggles, and a lab coat.[3] For significant dust, a NIOSH-approved respirator may be necessary.[3]

  • Containment : Prevent further spillage or leakage if it is safe to do so.[5]

  • Cleanup :

    • Avoid generating dust.[5]

    • Mechanically collect the spilled material using methods like vacuuming or sweeping with inert absorbent material (e.g., diatomite).[1][4][7]

    • Place the collected material into a suitable, labeled container for chemical waste disposal.[3]

  • Ventilation : Ensure the area is well-ventilated.[8]

Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_container Empty Container Handling start Kasugamycin HCl Waste (Unused Product or Spill Residue) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Place in a Labeled, Closed Chemical Waste Container start->contain consult Consult Local, State, & Federal Regulations contain->consult licensed_disposal Dispose via Licensed Chemical Destruction Plant or Controlled Incineration consult->licensed_disposal no_sewer CRITICAL: Do NOT Discharge to Sewer or Waterways licensed_disposal->no_sewer empty_cont Empty Original Container rinse Triple Rinse Container? empty_cont->rinse collect_rinsate Collect Rinsate for Chemical Waste Disposal rinse->collect_rinsate Yes puncture Puncture and Dispose in Sanitary Landfill rinse->puncture No recycle Offer for Recycling or Reconditioning collect_rinsate->recycle

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Kasugamycin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Kasugamycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it may cause irritation to mucous membranes and the upper respiratory tract.[2] It is important to note that the toxicological properties have not been exhaustively investigated.[2] Standard precautionary measures for handling chemicals should always be followed.[1]

Quantitative Data Summary

For ease of reference, key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Acute Toxicity (Oral LD50) 20,500 mg/kg (Mouse)[1]
22 g/kg (Rat)[1]
Acute Toxicity (Intraperitoneal LD50) 7,600 mg/kg (Mouse)[1]
12 g/kg (Rat)[1]
Primary Irritant Effect No irritant effect on skin or eyes noted in some studies.[1]
Sensitization No known sensitizing effects.[1]
Occupational Exposure Limits Not established.[3]

Operational Plan: From Handling to Disposal

This section outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate storage and disposal methods for this compound.

Required Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety.

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4][5]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable and resistant gloves.[4] It is crucial to inspect gloves for any damage before use.[4] After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4]

    • Clothing: A lab coat or impervious clothing is required to prevent skin contact.[2][6]

  • Respiratory Protection:

    • Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1]

    • If dust or aerosols are generated, or if exposure limits are exceeded, use a NIOSH-approved full-face respirator or self-contained breathing apparatus.[2][4][5]

Step-by-Step Handling Procedures

Follow these steps for the safe handling of this compound:

  • Preparation:

    • Ensure the work area is well-ventilated. A local exhaust ventilation system is recommended.[2]

    • Confirm that a safety shower and eyewash station are easily accessible.[2][6]

    • Don all required PPE as specified above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Minimize the generation of dust and aerosols.[4][5]

    • When weighing or transferring the powder, do so carefully in a designated area, preferably within a ventilated enclosure.

    • Do not eat, drink, or smoke in the handling area.[3]

  • In Case of Exposure:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • The recommended long-term storage temperature is between 2°C and 8°C.[3]

  • Keep away from incompatible materials and sources of ignition.[3]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national regulations.[7]

  • Solid Waste:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container for chemical waste.[4][6]

  • Liquid Waste:

    • Do not discharge into sewers or drains.[1][4]

    • Collect all aqueous solutions for proper chemical waste disposal.

  • Contaminated Packaging:

    • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if permitted.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, providing a clear, at-a-glance guide for laboratory personnel.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_area Ensure Ventilated Area & Accessible Safety Stations don_ppe Don Required PPE: - Safety Goggles - Impermeable Gloves - Lab Coat prep_area->don_ppe handle_chem Handle Chemical: - Avoid Dust/Aerosol Generation - Prevent Skin/Eye Contact don_ppe->handle_chem exposure Potential Exposure Event handle_chem->exposure If Occurs storage Store in Tightly Sealed Container (Cool, Dry, Ventilated Area) handle_chem->storage first_aid Administer First Aid (Inhalation, Skin/Eye, Ingestion) exposure->first_aid decontaminate Decontaminate Work Area & Remove PPE storage->decontaminate disposal Dispose of Waste: - Solid & Liquid Chemical Waste - Contaminated PPE & Packaging decontaminate->disposal compliance Follow Institutional & Regulatory Guidelines disposal->compliance

Caption: Safe Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.